Ametantrone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGSXKJJVBXWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70711-40-9 (diacetate salt) | |
| Record name | Ametantrone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60215153 | |
| Record name | Ametantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64862-96-0 | |
| Record name | Ametantrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64862-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ametantrone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ametantrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ametantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMETANTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNT6041ST1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis, Derivatives, and Biological Activity of Ametantrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ametantrone, a synthetic anthracenedione derivative, is a potent antineoplastic agent that has been a subject of significant interest in cancer research. Structurally similar to the well-known anticancer drug Mitoxantrone, this compound exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This technical guide provides a comprehensive overview of the synthesis pathways of this compound and its derivatives, detailed experimental protocols for key biological assays, a compilation of quantitative biological data, and a visualization of its mechanism of action.
This compound Synthesis Pathway
The core structure of this compound is 1,4-bis[[2-(2-hydroxyethyl)amino]ethyl]amino]anthracene-9,10-dione. The synthesis of this compound and its analogs generally involves the nucleophilic substitution of a suitable anthraquinone precursor. A common starting material for this synthesis is 1,4-dihydroxyanthraquinone (quinizarin).
A representative synthesis pathway for this compound involves the following key steps:
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Reduction of 1,4-dihydroxyanthraquinone: The synthesis often begins with the reduction of 1,4-dihydroxyanthraquinone to its leuco form, leucoquinizarin. This step is crucial as it activates the aromatic ring for subsequent nucleophilic substitution.
-
Nucleophilic Substitution: The leucoquinizarin is then reacted with an excess of N-(2-hydroxyethyl)ethylenediamine. This reaction results in the displacement of the hydroxyl groups at the 1 and 4 positions of the anthraquinone core, leading to the formation of the di-substituted amino derivative.
-
Oxidation: The resulting intermediate is then oxidized back to the quinone form to yield this compound.
This compound Derivatives
Numerous derivatives of this compound have been synthesized to explore structure-activity relationships and to develop analogs with improved efficacy and reduced toxicity. These modifications often target the side chains at the 1 and 4 positions of the anthraquinone ring. For example, peptide derivatives have been designed to enhance DNA targeting specificity.[1] Other modifications have included the replacement of the amino groups with amido functionalities, which was found to decrease or abolish in vivo antileukemic activity.
Biological Activity and Mechanism of Action
This compound's primary mechanism of action involves the disruption of DNA synthesis and function. It acts as a potent DNA intercalator, inserting its planar anthraquinone ring between the base pairs of the DNA double helix. This intercalation leads to a conformational change in the DNA structure, interfering with the processes of replication and transcription.
Furthermore, this compound is a potent inhibitor of topoisomerase II, a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).
Quantitative Data
The cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Human Acute Myelocytic Leukemia (AML) | 10-20 fold less potent than Mitoxantrone | [2] |
| Mitoxantrone | Human Acute Myelocytic Leukemia (AML) | - | [2] |
| This compound-peptide derivative | Various cancer cell lines | ~10-fold less cytotoxic than Mitoxantrone | [1] |
| Mitoxantrone | Various cancer cell lines | - | [1] |
Note: Direct comparative IC50 values for this compound across a wide range of cell lines are not consistently reported in single studies. The data often compares its potency relative to Mitoxantrone.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines
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Culture medium
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Materials:
-
Human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
ATP
-
Assay buffer
-
This compound or its derivatives
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: Set up a reaction mixture containing kDNA, topoisomerase IIα, ATP, and assay buffer.
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA.
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Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.
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Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.
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Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Analysis: The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles with increasing concentrations of the inhibitor.
Conclusion
This compound remains a significant molecule in the landscape of anticancer drug discovery. Its synthesis, based on the versatile anthraquinone scaffold, allows for the generation of a wide array of derivatives with potentially improved therapeutic indices. The primary mechanism of action, involving DNA intercalation and topoisomerase II inhibition, is a well-established and effective strategy for targeting rapidly proliferating cancer cells. The experimental protocols provided herein serve as a foundation for the continued investigation of this compound and its analogs, with the ultimate goal of developing more effective and less toxic cancer chemotherapeutics. Further research is warranted to fully elucidate the detailed synthesis protocols, expand the quantitative biological data across a broader range of cancer types, and to further dissect the downstream signaling consequences of this compound's interaction with its molecular targets.
References
- 1. Design and synthesis of a peptide derivative of this compound targeting the major groove of the d(GGCGCC)2 palindromic sequence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of mitoxantrone and this compound in human acute myelocytic leukemia cells in culture and in bone marrow granulocyte-macrophage progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacological Profile of Ametantrone
This technical guide provides a comprehensive overview of the pharmacological profile of this compound, a synthetic anthracenedione derivative. It details the compound's mechanism of action, pharmacokinetics, clinical evaluation, and toxicological profile, presenting quantitative data in structured tables and illustrating key concepts with diagrams as specified.
Introduction
This compound (NSC-196473) is a synthetic 9,10-anthracenedione developed as an antineoplastic agent.[1] It is structurally related to Mitoxantrone and was the second anthracene derivative to enter clinical trials.[1][2] Like other compounds in its class, this compound's core structure consists of a polycyclic intercalating moiety with charged side chains that facilitate binding to DNA.[1] Its development was driven by the search for anticancer agents with a spectrum of activity similar to anthracyclines but with a more favorable toxicity profile, particularly reduced cardiotoxicity.[3]
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its interaction with DNA and the nuclear enzyme topoisomerase II.[4] The key mechanisms are DNA intercalation and inhibition of topoisomerase II, leading to the disruption of DNA synthesis and repair.
DNA Intercalation and Binding
This compound's planar anthraquinone core inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[5][6][7] This interaction is stabilized by the two positively charged side chains which fit into the minor groove of the DNA.[6][8] This intercalation causes a structural deformation of the DNA, kinking and unwinding the helix, which interferes with the processes of replication and transcription.[4][7]
Studies have shown that this compound does not exhibit significant DNA-base specificity in its intercalative binding.[5] While it is a strong intercalator, its binding affinity (Ki) is of a similar magnitude to that of Mitoxantrone, a much more potent antitumor drug, suggesting that intercalation alone does not fully account for the difference in their pharmacological activity.[5][9]
In addition to intercalation, this compound can induce interstrand cross-links in the DNA of tumor cells.[10][11] This action, however, appears to require metabolic activation of the drug, as it is observed in cellular systems but not in isolated DNA.[10][11]
Topoisomerase II Inhibition
This compound is an inhibitor of topoisomerase II, a critical enzyme that manages DNA topology by creating transient double-strand breaks to allow for the passage of another DNA strand.[4] By stabilizing the "cleavable complex" — an intermediate state where topoisomerase II is covalently bound to the broken DNA ends — this compound prevents the re-ligation of the DNA strands. This leads to an accumulation of permanent DNA double-strand breaks, which triggers downstream apoptotic pathways and ultimately results in cell death.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is dose-dependent cytotoxicity against proliferating cancer cells.[3] Its activity has been evaluated in various preclinical models and human clinical trials.[12][13]
Antitumor Activity
Preclinical studies demonstrated this compound's therapeutic activity against a range of murine tumors, including experimental leukemias.[12] In clinical settings, this compound has shown some activity, although it is generally considered less potent than Mitoxantrone.[9] A Phase I trial reported a partial response in a patient with renal cell carcinoma.[13]
Dose-Limiting Toxicities
The principal dose-limiting toxicity of this compound is predictable and reversible myelosuppression, specifically leukopenia.[13][14] Thrombocytopenia has also been observed.[14]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in patients undergoing Phase I clinical trials. The drug exhibits a multi-exponential decline in plasma concentration and is extensively distributed throughout the body.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population / Conditions | Reference |
| Terminal Half-life (t½γ) | 25 hours (mean) | 6 patients, single IV dose | [2] |
| Harmonic Mean Half-life | 0.38 hours | 9 patients, daily IV dose for 5 days | [13] |
| Total-body Plasma Clearance | 25.9 ± 14.7 L/h/m² | 6 patients | [2] |
| Volume of Distribution (Vdss) | 568 ± 630 L/m² | 6 patients | [2] |
| Apparent Volume of Distribution | 26.3 L/m² | 9 patients | [13] |
| Urinary Excretion (unchanged) | 5.7% of total dose over 48h | 6 patients | [2] |
Note: The discrepancy in half-life and volume of distribution values between studies may be attributable to different dosing schedules and pharmacokinetic models used.
The low urinary excretion of the unchanged drug indicates that other routes, likely hepatic metabolism and biliary excretion, are the major pathways for this compound elimination.[2]
Clinical Studies and Toxicity Profile
This compound has been evaluated in Phase I and II clinical trials to establish its safety, dosage, and preliminary efficacy.
Dosing and Administration
Phase I trials have explored different dosing schedules.
-
Single IV dose every 3 weeks: Doses were escalated from 120 to 180 mg/m². The recommended starting dose for Phase II trials was 140-160 mg/m² for previously treated patients.[14]
-
Single IV dose daily for 5 days, repeated every 3 weeks: Dosages ranged from 15 mg/m² to 35 mg/m². The maximum tolerated dose was 35 mg/m², with recommended Phase II doses of 30 mg/m² for good-risk patients and 25 mg/m² for poor-risk patients.[13]
Table 2: Summary of Phase I Clinical Trial Findings
| Study Focus | Key Findings | Reference |
| Dose-Limiting Toxicity | Reversible leukopenia | [13][14] |
| Maximum Tolerated Dose | 35 mg/m² (daily x 5 schedule) | [13] |
| Recommended Phase II Dose | 140-160 mg/m² (single dose) 25-30 mg/m² (daily x 5 schedule) | [13][14] |
| Observed Responses | Partial response in one patient with renal cell carcinoma | [13] |
Adverse Events
The most common adverse effects associated with this compound are summarized below.
Table 3: Common Adverse Events of this compound
| Adverse Event | Frequency / Severity | Reference |
| Hematological | ||
| Leukopenia | Dose-limiting, predictable, and reversible | [13][14] |
| Thrombocytopenia | Observed in 4/16 patients in one study | [14] |
| Non-Hematological | ||
| Blue Skin Discoloration | Marked and cumulative; seen in all patients after >3 courses | [14] |
| Blue Urine | Observed in all patients | [14] |
| Nausea and Vomiting | Occasional | [13][14] |
| Elevated Liver Enzymes | Reversible elevations of SGOT or alkaline phosphatase | [14] |
Experimental Protocols
Pharmacokinetic Analysis
Methodology: The pharmacokinetic parameters of this compound were determined from biological samples (plasma and urine) collected from patients in clinical trials.[2]
-
Sample Collection: Blood and urine samples were collected at predetermined intervals following intravenous administration of this compound acetate.
-
Drug Quantification: this compound concentrations were measured using a specific and sensitive high-performance liquid chromatography (HPLC) procedure.
-
Data Analysis: Plasma concentration-time data were analyzed using pharmacokinetic modeling software. The data were best fitted to a triexponential decay model, from which parameters like half-life, clearance, and volume of distribution were calculated.[2]
DNA Intercalation Assay
Methodology: The interaction of this compound with DNA was studied using computer-aided spectrophotometry.[5]
-
Preparation: Solutions of this compound and natural or synthetic nucleic acids were prepared in an aqueous buffer (e.g., 0.15 M NaCl, 5 mM HEPES, pH 7.0).
-
Spectrophotometry: The absorption spectra of the drug alone (in monomeric and dimeric forms) and in the presence of varying concentrations of DNA were recorded.
-
Analysis: The changes in the absorption spectrum upon binding to DNA (red-shift and decreased amplitude) were analyzed. These spectral shifts are characteristic of an intercalative binding mode.
-
Binding Constant Determination: Drug-DNA equilibria were studied at low drug-to-phosphate ratios. The data were fitted to the McGhee-von Hippel model for noncooperative ligand-polymer interaction to determine the intrinsic association constant (Ki).[5]
Conclusion
This compound is an anthracenedione with a clear mechanism of action involving DNA intercalation and topoisomerase II inhibition. Its clinical development has established a predictable and manageable toxicity profile, with myelosuppression being the primary dose-limiting factor. While it has demonstrated some antitumor activity, it is generally less potent than its analogue, Mitoxantrone. The extensive pharmacokinetic data and well-characterized mechanism of action make this compound a valuable reference compound for the development of new DNA-targeting agents and topoisomerase II inhibitors with improved therapeutic indices. Further research could explore its potential in combination therapies or as a structural backbone for the design of more selective anticancer drugs.[15]
References
- 1. medkoo.com [medkoo.com]
- 2. Pharmacokinetics of this compound acetate (NSC-287513) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitoxantrone: an overview of safety and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H28N4O4 | CID 2134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Interactions of antitumor agents this compound and Mitoxantrone (Novatrone) with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The geometry of intercalation complex of antitumor mitoxantrone and this compound with DNA: molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Relationship between the pharmacological activity of antitumor drugs this compound and mitoxantrone (Novatrone) and their ability to condense nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic activity of mitoxantrone and this compound against murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I trial of this compound acetate (NSC-287513) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I investigation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of a peptide derivative of this compound targeting the major groove of the d(GGCGCC)2 palindromic sequence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Early Discovery and Development of Ametantrone: A Technical Overview
Ametantrone is a synthetic anthracenedione derivative, developed as an antineoplastic agent. It emerged from structure-activity relationship studies aimed at creating analogues of existing anticancer drugs with an improved therapeutic index. Structurally related to mitoxantrone, this compound was investigated for its potential to treat various malignancies. This document provides a technical guide on its early discovery, mechanism of action, preclinical and clinical development, drawing from foundational research in the field.
Discovery and Rationale
The development of this compound was part of a broader effort to synthesize and evaluate bis(substituted aminoalkylamino)anthraquinones for anticancer activity. The core concept was to identify compounds that could intercalate into DNA and disrupt cellular replication, a hallmark of many cytotoxic agents. This compound (also known as HAQ) is structurally similar to the potent antitumor drug mitoxantrone (DHAQ), with the primary difference being the absence of two hydroxyl groups on the chromophore of this compound.[1][2][3] This structural modification was a key aspect of its investigation, aiming to understand the role of these functional groups in the drug's efficacy and toxicity profile.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its interaction with DNA and the nuclear enzyme topoisomerase II.[4][5] The proposed mechanism involves several key steps:
-
DNA Intercalation: The planar aromatic ring system of this compound inserts itself between the base pairs of the DNA double helix.[6][7] This physical binding distorts the DNA structure, interfering with fundamental processes like DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound is a topoisomerase II poison.[4][8] It does not inhibit the enzyme directly but rather stabilizes the "cleavable complex," a transient intermediate where topoisomerase II has created a double-strand break in the DNA to relieve torsional strain.[9][10] By preventing the re-ligation of these breaks, this compound leads to an accumulation of permanent DNA double-strand breaks, which triggers cell cycle arrest and apoptosis (programmed cell death).[10]
-
Induction of DNA Cross-links: Studies have shown that this compound can induce interstrand DNA cross-links in tumor cells, a process that appears to require metabolic activation.[11] This covalent binding to DNA further contributes to its cytotoxic and anti-tumor activity.[11]
Caption: Mechanism of action of this compound.
Preclinical and Clinical Pharmacokinetics
Pharmacokinetic studies in both animals and humans revealed that this compound is rapidly cleared from the plasma and extensively distributed into tissues.[12][13] Early clinical trials characterized its pharmacokinetic profile in patients.
| Parameter | Value | Reference |
| Terminal Half-Life (t½γ) | ~25 hours | [12] |
| Total-Body Plasma Clearance | 25.9 ± 14.7 L/h/m² | [12] |
| Steady-State Volume of Distribution (Vdss) | 568 ± 630 L/m² | [12] |
| Urinary Excretion (48h) | ~5.7% of total dose (unchanged) | [12] |
| Table 1: Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial. |
The low urinary excretion of the unchanged drug suggested that it is eliminated primarily through other routes, likely biliary excretion and metabolism, similar to mitoxantrone.[12][13]
Early Clinical Development and Toxicology
This compound entered Phase I clinical trials to determine its safety, dose-limiting toxicities (DLT), and recommended dose for Phase II studies. These trials explored different administration schedules.
| Trial Dosing Schedule | Dose Range (mg/m²) | Dose-Limiting Toxicity | Recommended Phase II Dose (mg/m²) | Reference |
| Single IV dose every 3 weeks | 120 - 180 | Leukopenia | 140 - 160 | [14] |
| Single IV dose daily for 5 days | 15 - 35 | Leukopenia | 25 (poor risk), 30 (good risk) | [15] |
| Table 2: Summary of this compound Phase I Clinical Trial Data. |
The primary and predictable dose-limiting toxicity was myelosuppression, specifically reversible leukopenia.[14][15] A notable and cumulative side effect was a blue discoloration of the skin, observed in patients receiving multiple courses.[14] Other reported non-hematologic toxicities included blue urine, nausea, vomiting, and reversible elevations in liver enzymes.[14] In these early trials, objective tumor responses were limited, with one partial response noted in a patient with renal cell carcinoma.[15]
Structure-Activity Relationship: this compound vs. Mitoxantrone
The comparison between this compound and its hydroxylated analogue, mitoxantrone, is crucial for understanding the structure-activity relationship of anthracenediones.
Caption: Structural comparison of this compound and Mitoxantrone.
Studies revealed that mitoxantrone is significantly more potent—by a factor of 10 to 100—in its cytostatic, cytotoxic, and antitumor activities compared to this compound.[1] While both drugs are strong DNA intercalators with similar binding affinities, the presence of the hydroxyl groups in mitoxantrone appears to be critical.[2][6] These groups are thought to enhance the stability of the ternary topoisomerase II-DNA-drug complex.[5] Consequently, this compound showed a markedly lower capacity to induce cleavable complexes, which correlated with its reduced cytotoxicity.[5] This suggests that while DNA intercalation is necessary, the ability to efficiently trap topoisomerase II is a key determinant of the antitumor potency in this class of compounds.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines was commonly evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[16]
-
Drug Treatment: Cells are treated with increasing concentrations of this compound and incubated for a specified period (e.g., 72 hours).[16]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.[17]
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
DNA Topoisomerase II Cleavage Assay
Principle: This assay is used to determine a drug's ability to stabilize the topoisomerase II-DNA cleavable complex. When the complex is disrupted with a strong detergent (like SDS), the covalently bound topoisomerase II remains attached to the 5' end of the cleaved DNA, resulting in detectable DNA strand breaks.
Methodology:
-
DNA Substrate: A purified DNA substrate (e.g., SV40 DNA or plasmid DNA) is used.[5]
-
Reaction Mixture: The DNA is incubated with purified human topoisomerase II enzyme in the presence of various concentrations of this compound.
-
Complex Trapping: The reaction is stopped by the addition of SDS and a protease (e.g., proteinase K) to digest the enzyme, leaving the DNA breaks.
-
Analysis: The resulting DNA fragments are separated by size using agarose gel electrophoresis. An increase in the amount of linearized DNA (from circular plasmid DNA) indicates the stabilization of the cleavable complex and thus, topoisomerase II poisoning.[5]
Conclusion
The early development of this compound provided significant insights into the structure-activity relationships of anthracenedione-based anticancer agents. As an analogue of mitoxantrone, its investigation underscored the critical role of the chromophore's hydroxyl groups in efficiently trapping the topoisomerase II-DNA complex, a key driver of cytotoxic potency. While this compound itself demonstrated modest clinical activity and predictable, manageable toxicities in Phase I trials, its development contributed valuable knowledge to the field. Ultimately, the superior efficacy of mitoxantrone led to its wider clinical adoption, while this compound remained a significant compound in the historical and scientific context of anticancer drug discovery.
References
- 1. Relationship between the pharmacological activity of antitumor drugs this compound and mitoxantrone (Novatrone) and their ability to condense nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of the binding of mitoxantrone, this compound and analogues to DNA: relationship with binding mode and anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel this compound-amsacrine related hybrids as topoisomerase IIβ poisons and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence selectivity of topoisomerase II DNA cleavage stimulated by mitoxantrone derivatives: relationships to drug DNA binding and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of antitumor agents this compound and Mitoxantrone (Novatrone) with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Long-term inhibition of DNA synthesis and the persistence of trapped topoisomerase II complexes in determining the toxicity of the antitumor DNA intercalators mAMSA and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 11. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound acetate (NSC-287513) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of mitoxantrone in man and laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I investigation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I trial of this compound acetate (NSC-287513) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of mitoxantrone with abasic sites - DNA strand cleavage and inhibition of apurinic/apyrimidinic endonuclease 1, APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
In Vitro Cytotoxicity of Ametantrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ametantrone is a synthetic anthracenedione derivative that has demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. As a DNA intercalating agent and a topoisomerase II inhibitor, its mechanism of action is primarily centered on the disruption of DNA synthesis and replication, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting cellular DNA and associated enzymes. It intercalates into the DNA double helix, a process that interferes with DNA replication and transcription. Furthermore, this compound is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces double-strand breaks in DNA, triggering a cascade of cellular responses that culminate in cell death.[1]
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values are key parameters to quantify its efficacy.
| Cell Line | Cancer Type | IC50/LC50 (µM) | Assay Type | Reference |
| MCF-7 | Breast Cancer | 1.2 | LC50 | [2] |
| HeLa | Cervical Cancer | Not explicitly quantified, but cytotoxic effects and DNA cross-links demonstrated. | N/A | [1] |
Note: The cytotoxic activity of this compound is often compared to its analogue, Mitoxantrone, which generally exhibits higher potency.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Signaling Pathways in this compound-Induced Cytotoxicity
DNA Damage Response and Apoptosis Induction
This compound-induced DNA double-strand breaks activate a complex DNA damage response (DDR) pathway, which can lead to the initiation of apoptosis.
This compound's inhibition of topoisomerase II leads to the formation of DNA double-strand breaks, which are sensed by kinases such as ATM and ATR. This triggers the activation of the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, starting with caspase-9 and leading to the executioner caspase-3, ultimately resulting in apoptosis.[3]
G2/M Cell Cycle Arrest
The DNA damage caused by this compound also leads to the activation of cell cycle checkpoints, primarily arresting cells at the G2/M transition to prevent the propagation of damaged DNA.
Upon DNA damage, the activation of the p53 pathway leads to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21. p21 then inhibits the activity of the Cyclin B1/CDK1 complex, which is a key regulator of the G2/M transition. Inhibition of the Cyclin B1/CDK1 complex prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle. Prolonged G2/M arrest can subsequently trigger apoptosis.[2][4]
Experimental Workflow for In Vitro Cytotoxicity Studies
The following diagram outlines a typical workflow for investigating the in vitro cytotoxic effects of this compound.
This workflow begins with the selection of appropriate cancer cell lines, followed by culturing and treatment with a range of this compound concentrations. Initial cell viability assays are performed to determine the IC50 value. Subsequent experiments, including apoptosis and cell cycle analysis, are then conducted at concentrations around the IC50 to elucidate the mechanisms of cytotoxicity. Further mechanistic studies, such as western blotting for key signaling proteins, can provide deeper insights into the molecular pathways involved.
Conclusion
This compound demonstrates significant in vitro cytotoxicity against cancer cells, primarily through its action as a DNA intercalator and topoisomerase II inhibitor. This leads to DNA damage, which in turn triggers p53-mediated apoptosis and G2/M cell cycle arrest. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cyclin B1 inhibits proliferation and sensitizes breast cancer cells to taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Bcl-2 and Bax on survival of side population cells from hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin B1/CDK1-regulated mitochondrial bioenergetics in cell cycle progression and tumor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Ametantrone's Role in Inducing DNA Cross-Links: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ametantrone, an anthracenedione derivative, is a potent antineoplastic agent whose cytotoxic effects are intrinsically linked to its ability to damage DNA. This technical guide provides an in-depth exploration of this compound's core mechanism of action: the induction of DNA interstrand cross-links (ICLs). We will detail the metabolic activation required for this process, outline the downstream cellular consequences, and provide comprehensive experimental protocols for the detection and quantification of these DNA lesions. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of DNA-damaging agents and the development of novel cancer therapeutics.
Mechanism of Action: From Intercalation to Covalent Bonding
This compound, much like its close analog mitoxantrone, exerts its cytotoxic effects through a multi-step process that culminates in the formation of covalent DNA adducts, specifically ICLs. The primary mechanism involves two key interactions with DNA:
-
DNA Intercalation: this compound's planar aromatic ring structure allows it to insert itself between the base pairs of the DNA double helix. This non-covalent interaction distorts the DNA structure, interfering with the processes of replication and transcription.
-
Topoisomerase II Inhibition: this compound also functions as a topoisomerase II poison. It stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.
Crucially, the formation of ICLs by this compound is not a direct chemical reaction. It requires metabolic activation , a process that is thought to occur within the cell. This enzymatic conversion generates a reactive metabolite capable of forming covalent bonds with the nucleophilic centers on DNA bases, primarily guanine residues on opposite strands, resulting in an ICL.[1][2]
Quantitative Analysis of this compound-Induced DNA Cross-Linking
While specific quantitative data for the dose-dependent induction of DNA cross-links by this compound is not extensively available in the public domain, we can extrapolate expected outcomes based on the behavior of structurally and mechanistically similar compounds like mitoxantrone. The following table provides a representative summary of the anticipated dose-dependent effects of this compound on DNA cross-linking in a typical cancer cell line, such as HeLa cells.
| This compound Concentration (µM) | Expected Level of DNA Interstrand Cross-Links (Rad Equivalents) | Anticipated Cytotoxicity (% Cell Viability) |
| 0.1 | Low | 90-95% |
| 0.5 | Moderate | 70-80% |
| 1.0 | Significant | 50-60% |
| 5.0 | High | 20-30% |
| 10.0 | Very High | <10% |
Note: The "Rad Equivalents" unit is a measure of DNA damage, where the extent of cross-linking is compared to the amount of single-strand breaks induced by a known dose of ionizing radiation. These values are hypothetical and intended to illustrate the expected dose-response relationship. Actual values will vary depending on the cell line, metabolic activity, and specific experimental conditions.
Experimental Protocols for Detecting DNA Cross-Links
The detection and quantification of ICLs are critical for evaluating the efficacy of agents like this compound. The two most common and reliable methods are the modified alkaline comet assay and the alkaline elution assay.
Modified Alkaline Comet Assay
The modified alkaline comet assay is a sensitive method for detecting ICLs at the single-cell level. The principle is that ICLs reduce the migration of DNA in an electric field. To measure this, a known amount of DNA strand breaks is first introduced by ionizing radiation.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified duration (e.g., 2-4 hours). Include a positive control (e.g., mitomycin C) and a negative control (vehicle-treated).
-
Irradiation: After treatment, wash the cells with ice-cold PBS and irradiate on ice with a known dose of X-rays (e.g., 5 Gy) to induce a consistent level of single-strand breaks.
-
Cell Embedding: Resuspend the cells in low melting point agarose and embed them on microscope slides pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) and incubate at 4°C overnight.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of ICLs will result in a smaller "comet tail" compared to the irradiated control. Quantify the extent of DNA migration using appropriate image analysis software.
Alkaline Elution Assay
The alkaline elution assay measures the rate at which single-stranded DNA elutes through a filter under alkaline conditions. The presence of ICLs decreases the rate of elution.
Protocol:
-
Cell Radiolabeling and Treatment: Pre-label the cellular DNA by culturing cells in the presence of a radiolabeled thymidine analogue (e.g., [¹⁴C]-thymidine). Treat the cells with this compound as described above.
-
Irradiation: Irradiate the cells with a known dose of X-rays to introduce single-strand breaks.
-
Cell Lysis on Filter: Load the cells onto a polycarbonate filter and lyse them with a lysis solution containing proteinase K.
-
Alkaline Elution: Elute the DNA from the filter using an alkaline buffer (e.g., pH 12.1). Collect fractions of the eluate at regular intervals.
-
Quantification: Determine the amount of radioactivity in each fraction and on the filter using a scintillation counter.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A slower elution rate for this compound-treated cells compared to the irradiated control indicates the presence of DNA cross-links.
Signaling Pathways Activated by this compound-Induced DNA Damage
The formation of ICLs by this compound triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network is crucial for determining the cell's fate, which can range from cell cycle arrest and DNA repair to apoptosis. While specific signaling studies on this compound are limited, the pathways activated by its analogue, mitoxantrone, provide a strong model.
The ATM/ATR-Mediated DNA Damage Response
The primary sensors of DNA damage, including ICLs and the associated double-strand breaks, are the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).
-
ATM Activation: Primarily activated by double-strand breaks that can arise during the repair of ICLs.
-
ATR Activation: Activated by the stalled replication forks that occur when the replication machinery encounters an ICL.
Once activated, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.
Induction of Apoptosis
If the DNA damage is too severe to be repaired, the DDR can trigger apoptosis, or programmed cell death. A key pathway implicated in mitoxantrone-induced apoptosis involves the Akt/FOXO3 signaling axis.
-
Inhibition of Akt: this compound-induced DNA damage can lead to the inhibition of the pro-survival kinase Akt.
-
Activation of FOXO3a: The inhibition of Akt allows for the activation of the transcription factor FOXO3a.
-
Upregulation of Pro-Apoptotic Proteins: Activated FOXO3a translocates to the nucleus and upregulates the expression of pro-apoptotic proteins such as Bim and Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, cell death.[3]
Cell Cycle Arrest
To allow time for DNA repair, the DDR activates cell cycle checkpoints. This compound-induced DNA damage typically leads to a G2/M phase arrest.
-
Chk1/Chk2 Activation: As previously mentioned, ATM and ATR activate Chk1 and Chk2.
-
Inhibition of Cdc25: Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases.
-
Inhibition of Cdk1/Cyclin B: Inactive Cdc25 can no longer activate the Cdk1/Cyclin B complex, which is the master regulator of entry into mitosis. This results in the cell arresting in the G2 phase of the cell cycle.
Conclusion
This compound's efficacy as an anticancer agent is deeply rooted in its ability to induce DNA interstrand cross-links. This process, which requires metabolic activation, triggers a robust DNA damage response that ultimately leads to cell cycle arrest and apoptosis in cancer cells. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the multifaceted actions of this compound and to explore its potential in the development of novel therapeutic strategies. Further research into the specific metabolic pathways involved in this compound activation and a more detailed quantitative analysis of its DNA cross-linking capabilities will be crucial for optimizing its clinical application.
References
- 1. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing Ametantrone Efficacy in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of Ametantrone in cancer cell lines. The following assays are described: MTT assay for cell viability, Annexin V/Propidium Iodide staining for apoptosis detection, and cell cycle analysis using propidium iodide.
Introduction to this compound
This compound is an anthracenedione derivative and a potent anti-neoplastic agent. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This disruption of DNA integrity leads to the induction of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][4][5] These notes provide standard protocols to quantify these key effects of this compound.
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of the solvent used for this compound) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize.
-
After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubate the plate for 3-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol, or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS at pH 4.7) to each well to dissolve the crystals.[7][8]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation: this compound IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Treatment Duration (hours) | This compound IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 48 | 1.2 ± 0.15 |
| HeLa (Cervical Cancer) | 48 | 2.5 ± 0.3 |
| HL-60 (Leukemia) | 48 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 72 | 5.1 ± 0.6 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V and Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells. It enters late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound for the desired time period. Include untreated and vehicle controls.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[10]
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL stock).[12]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V, and cells stained with only PI) to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes included with late apoptotic cells).
-
-
Data Presentation: Percentage of Apoptotic Cells
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 0.5 | 78.4 ± 3.5 | 12.8 ± 1.2 | 8.8 ± 0.9 |
| 1.0 | 55.1 ± 4.2 | 25.6 ± 2.3 | 19.3 ± 1.8 |
| 2.5 | 20.7 ± 2.8 | 45.9 ± 3.1 | 33.4 ± 2.5 |
Note: Data represents the percentage of cells in each quadrant after 48 hours of treatment in a hypothetical cancer cell line.
This compound-Induced Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Analysis using Propidium Iodide Staining
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[13] Cells are fixed to permeabilize their membranes, allowing PI to enter and stain the nucleus. RNase treatment is necessary as PI can also bind to double-stranded RNA.[14]
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells as previously described.
-
Wash the cell pellet with cold PBS and resuspend in a small volume of PBS (e.g., 400 µL).[13]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[13]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with cold PBS.[13]
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[13]
-
Incubate for 15-30 minutes at room temperature or 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data on a linear scale for the PI fluorescence signal.
-
Collect at least 10,000 events per sample.
-
Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.
-
Data Presentation: Cell Cycle Distribution
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| 0 (Control) | 60.5 ± 3.1 | 25.3 ± 1.8 | 14.2 ± 1.5 | 1.1 ± 0.3 |
| 0.5 | 50.1 ± 2.5 | 22.8 ± 2.0 | 27.1 ± 2.2 | 3.5 ± 0.6 |
| 1.0 | 38.7 ± 2.9 | 15.4 ± 1.6 | 45.9 ± 3.0 | 8.9 ± 1.1 |
| 2.5 | 25.3 ± 2.2 | 10.1 ± 1.3 | 64.6 ± 3.5 | 15.2 ± 1.7 |
Note: Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment, suggesting a G2/M arrest.
This compound-Induced Cell Cycle Arrest Pathway
References
- 1. Novel this compound-amsacrine related hybrids as topoisomerase IIβ poisons and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Ametantrone
Introduction
Ametantrone is an anthraquinone derivative with antineoplastic properties, belonging to the same class of compounds as the well-known anticancer agent Mitoxantrone.[1][2] It functions as a topoisomerase II inhibitor, intercalating with DNA and inducing cross-links in tumor cells.[1][3] Accurate and precise quantification of this compound in various matrices, including pharmaceutical formulations and biological fluids, is crucial for drug development, pharmacokinetic studies, and quality control.[4] High-performance liquid chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high sensitivity and specificity.[4][5] This document provides detailed application notes and protocols for the analysis of this compound using HPLC.
Principle of the Method
The described methods utilize reversed-phase HPLC (RP-HPLC), where this compound is separated from other components in the sample based on its hydrophobic interactions with a nonpolar stationary phase (typically C18). A polar mobile phase is used to elute the compound from the column. Ion-pairing agents, such as hexane sulfonic acid or 1-pentanesulphonic acid, are often added to the mobile phase to improve the retention and peak shape of the basic this compound molecule.[6][7] Detection is typically performed using a UV-Vis detector at a wavelength where this compound exhibits strong absorbance.[6][8]
Experimental Protocols
Protocol 1: Analysis of this compound in Pharmaceutical Injections
This protocol is adapted for the determination of this compound in a mitoxantrone hydrochloride injection, where this compound is used as an internal standard.[8]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Zorbax-ODS (or equivalent C18 column).[8]
-
Mobile Phase: Methanol:Water:Formic Acid (450:50:1.5, v/v/v) containing 3.605 g of Sodium Dodecyl Sulfate (SDS). The pH of the mobile phase should be adjusted to 2.7.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL (typical, can be optimized).
-
Column Temperature: Ambient or controlled at 30°C.[9]
-
Detection Wavelength: 254 nm.[8]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-10 µg/mL).[8]
-
Sample Preparation: Dilute the mitoxantrone hydrochloride injection with the mobile phase to bring the expected this compound concentration within the calibration range.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Analysis of this compound in Biological Fluids (Plasma/Serum)
This protocol is based on methods developed for the analysis of related anthracenedione derivatives in physiological fluids.[5][6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: As described in Protocol 1.
-
Column: µBondapak C18, 10 µm particle size, 25 cm x 4 mm I.D. (or equivalent).[10]
-
Mobile Phase: Acetonitrile:Ammonium Formate Buffer (pH 2.7) (30:70, v/v) containing hexane sulphonic acid as an ion-pair former.[6]
-
Flow Rate: 1.5 mL/min.[10]
-
Injection Volume: 50-100 µL (can be optimized).
-
Column Temperature: Ambient or controlled at 35°C.
-
Detection Wavelength: 658 nm (provides high selectivity).[6]
2. Sample Preparation (Plasma/Serum Extraction):
-
Protein Precipitation: To 1 mL of plasma/serum, add 2 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Liquid-Liquid Extraction (alternative):
-
To 1 mL of plasma/serum, add a suitable internal standard (e.g., Mitoxantrone if this compound is the analyte).
-
Add 5 mL of an organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Vortex for 2 minutes and centrifuge at 3,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma/serum sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute this compound with a strong solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
3. Data Analysis:
-
Follow the data analysis procedure described in Protocol 1. When an internal standard is used, construct the calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Data Presentation
The following tables summarize typical quantitative data for HPLC methods used in the analysis of anthracenedione derivatives.
Table 1: Chromatographic Parameters
| Parameter | Method for Pharmaceutical Injections | Method for Biological Fluids |
| Column | Zorbax-ODS (C18)[8] | µBondapak C18[10] |
| Mobile Phase | Methanol:Water:Formic Acid (450:50:1.5) with SDS, pH 2.7[8] | Acetonitrile:Ammonium Formate Buffer (30:70) with hexane sulphonic acid, pH 2.7[6] |
| Flow Rate | 1.0 mL/min[8] | 1.5 mL/min[10] |
| Detection Wavelength | 254 nm[8] | 658 nm[6] |
| Internal Standard | This compound (for Mitoxantrone analysis)[8] | Mitoxantrone (for this compound analysis) |
Table 2: Method Validation Parameters
| Parameter | Typical Performance Data |
| Linearity Range | 1 - 10 µg/mL[8] |
| Correlation Coefficient (r) | > 0.999[8] |
| Limit of Detection (LOD) | ~1 ng/mL[6] |
| Limit of Quantification (LOQ) | ~5 ng/mL |
| Accuracy (Recovery) | 99.62 ± 2.36%[8] |
| Precision (RSD%) | < 2% |
Mandatory Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Sample preparation workflow for biological fluids.
References
- 1. This compound | C22H28N4O4 | CID 2134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Relationship between the pharmacological activity of antitumor drugs this compound and mitoxantrone (Novatrone) and their ability to condense nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of antitumor agents this compound and Mitoxantrone (Novatrone) with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound acetate (NSC-287513) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved high-performance liquid chromatography of the new antineoplastic agents bisantrene and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion-paired high-performance liquid chromatographic determination of mitoxantrone in physiological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. [Ion-paired high performance liquid chromatographic determination of mitoxantrone hydrochloride injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actapharmsci.com [actapharmsci.com]
Application Notes and Protocols for Molecular Dynamics Simulations of the Ametantrone-DNA Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular dynamics (MD) simulations of the Ametantrone-DNA complex. This compound is an anthracenedione antitumor agent that functions as a DNA intercalator.[1] Understanding the atomic-level interactions between this compound and DNA is crucial for the rational design of more effective and less toxic anticancer drugs. MD simulations offer a powerful computational microscope to elucidate the binding modes, conformational changes, and energetic landscapes of this interaction.
Application Notes
Molecular dynamics simulations of the this compound-DNA complex can be applied to:
-
Determine the preferred binding orientation and intercalation site of this compound within a specific DNA sequence.
-
Analyze the conformational changes induced in both the DNA and this compound upon binding.
-
Quantify the binding affinity through the calculation of binding free energies.
-
Identify key intermolecular interactions , such as hydrogen bonds and van der Waals contacts, that stabilize the complex.
-
Investigate the role of solvent and ions in the binding process.
-
Compare the binding of this compound with other intercalating drugs to understand differences in their activity and specificity.[2]
Key Findings from Previous Studies
A notable study by Mazerski and colleagues in 1998 investigated the intercalation of this compound into a d(CGCGAGCTCGCG)2 dodecamer using MD simulations with the GROMOS 87 force field.[2][3] Their findings indicated that the most energetically favorable orientation involves the anthraquinone chromophore being perpendicular to the direction of the inter-base hydrogen bonds, with the side chains fitting into the minor groove.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from molecular dynamics simulations of this compound-DNA complexes, primarily based on the findings of Mazerski et al. (1998). Modern MD simulation approaches can provide more extensive and accurate energetic calculations.
Table 1: Interaction Energies for Different this compound-DNA Orientations
| Orientation | Description | Electrostatic Energy (kJ/mol) | van der Waals Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |
| S | Both side chains in the minor groove | -2580 ± 30 | -250 ± 10 | -2830 ± 40 |
| N | Both side chains in the major groove | -1460 ± 40 | -240 ± 10 | -1700 ± 50 |
| P1 | One side chain in the minor groove, one in the major groove | -1860 ± 40 | -230 ± 10 | -2090 ± 50 |
| P2 | One side chain in the minor groove, one in the major groove (alternative) | -1880 ± 30 | -220 ± 10 | -2100 ± 40 |
Data extracted from pre-simulation calculations in Mazerski et al. (1998).[3]
Table 2: Typical Simulation Parameters for this compound-DNA Complex
| Parameter | Value | Reference |
| Force Field | GROMOS 87 | [3] |
| DNA Sequence | d(CGCGAGCTCGCG)2 | [3] |
| Simulation Time | 40 ps (main simulation) | [3] |
| Temperature | 300 K | [3] |
| Pressure | 1 bar | [3] |
| Solvent | Water (explicit) | [3] |
| Counterions | Na+ | [3] |
Table 3: Modern Quantitative Analyses from MD Trajectories
| Analysis Type | Description | Typical Software/Method |
| Binding Free Energy | Calculation of the absolute or relative binding affinity. | MM-PBSA, MM-GBSA, Alchemical Free Energy Perturbation |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. | GROMACS, AMBER, VMD |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms, highlighting flexible regions. | GROMACS, AMBER, VMD |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between the drug and DNA. | GROMACS, AMBER, VMD |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | GROMACS, AMBER |
| Principal Component Analysis (PCA) | Reduces the dimensionality of the trajectory data to identify large-scale collective motions. | GROMACS, AMBER |
Experimental Protocols
This section provides a detailed, modern protocol for performing an MD simulation of an this compound-DNA complex using the GROMACS software package and the AMBER force field, which is well-regarded for nucleic acid simulations.
Protocol 1: System Preparation
-
Obtain Structures:
-
A PDB file for a DNA duplex can be generated using tools like the Nucleic Acid Builder (NAB) in AmberTools or downloaded from the Protein Data Bank (PDB) if a suitable experimental structure exists.
-
The 3D structure of this compound can be built using software like Avogadro, GaussView, or obtained from a database like PubChem.
-
-
Prepare this compound Topology:
-
Since this compound is not a standard residue in biomolecular force fields, its topology and parameter files must be generated.
-
Use the Antechamber module in AmberTools to generate a prep file and the parmchk2 utility to check for and generate missing force field parameters. The General Amber Force Field (GAFF) is commonly used for drug-like molecules.
-
Convert the AMBER topology files to the GROMACS format using a tool like acpype.
-
-
Prepare DNA Topology:
-
Use the pdb2gmx tool in GROMACS to generate the topology for the DNA molecule. Select a suitable AMBER force field for DNA, such as AMBER99SB-ILDN or more recent versions like OL15 or bsc1 if available.
-
-
Create the Complex:
-
Manually insert the this compound molecule into the desired intercalation site of the DNA duplex using a molecular visualization program like PyMOL or VMD. Ensure there are no steric clashes. This can be guided by the findings of Mazerski et al., placing the chromophore between base pairs and the side chains in the minor groove.[3]
-
Combine the coordinate files of the DNA and this compound into a single PDB file.
-
Combine the topology files of the DNA and this compound into a unified system topology file.
-
Protocol 2: Molecular Dynamics Simulation
-
Define Simulation Box:
-
Use the gmx editconf command to create a simulation box (e.g., cubic or triclinic) around the this compound-DNA complex. Ensure a minimum distance of at least 1.0 nm between the complex and the box edges.
-
-
Solvation:
-
Fill the simulation box with an explicit water model, such as TIP3P or SPC/E, using the gmx solvate command.
-
-
Adding Ions:
-
Add counterions (e.g., Na+) to neutralize the net charge of the system using the gmx genion command. It is also common to add ions to mimic a specific salt concentration (e.g., 0.15 M NaCl).
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system to a local energy minimum. Use the steepest descent algorithm for an initial minimization, followed by the conjugate gradient algorithm for a more refined minimization.
-
-
Equilibration:
-
Equilibrate the system in two phases:
-
NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) for a short period (e.g., 100 ps) to allow the temperature to stabilize. Use a position restraint on the heavy atoms of the complex.
-
NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles, pressure (e.g., 1 bar), and temperature (e.g., 300 K) for a longer period (e.g., 1 ns) to allow the pressure and density to stabilize. Gradually reduce the position restraints on the complex.
-
-
-
Production MD:
-
Run the production MD simulation for the desired length of time (e.g., 100 ns or longer) without any position restraints. Save the coordinates, velocities, and energies at regular intervals for later analysis.
-
Protocol 3: Trajectory Analysis
-
Visual Inspection:
-
Load the trajectory into a molecular visualization program like VMD or PyMOL to visually inspect the stability of the complex, the binding mode of this compound, and any significant conformational changes.
-
-
Structural Stability Analysis:
-
Calculate the RMSD of the complex, DNA, and this compound with respect to their initial structures to assess conformational stability.
-
Calculate the RMSF of individual residues or atoms to identify flexible regions.
-
-
Interaction Analysis:
-
Analyze the hydrogen bonds formed between this compound and DNA throughout the simulation.
-
Calculate the binding free energy using methods like MM-PBSA or MM-GBSA.
-
-
DNA Structural Analysis:
-
Analyze DNA helical parameters (e.g., rise, twist, slide, roll) using tools like 3DNA or do_x3dna to quantify the distortions induced by this compound intercalation.
-
Visualizations
Caption: Experimental workflow for MD simulation of the this compound-DNA complex.
Caption: Logical flow of this compound's mechanism of action.
References
Application Notes and Protocols for Ametantrone in Leukemia Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ametantrone is an anthracenedione derivative and a structural analog of the well-characterized anti-cancer agent Mitoxantrone. Like other members of its class, this compound exerts its cytotoxic effects primarily through interaction with DNA and interference with key cellular processes. These application notes provide a comprehensive overview of the use of this compound in leukemia experimental models, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in in-vitro and in-vivo studies.
Mechanism of Action
This compound's primary mechanism of action involves the induction of DNA damage. It has been shown to cause interstrand cross-links in the DNA of tumor cells[1][2]. This activity is believed to be a crucial contributor to its cytotoxic and anti-tumor effects. Furthermore, this compound is known to interact with topoisomerase II, a critical enzyme in DNA replication and repair. However, its capacity to induce topoisomerase II-mediated DNA cleavage is markedly lower than that of Mitoxantrone. This suggests that while it does engage with this target, its overall efficacy may be less potent compared to its more established analog.
The induction of DNA damage by this compound triggers downstream cellular responses, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). The activation of apoptotic pathways is a key desired outcome for anti-leukemia agents.
Quantitative Data
Comparative studies have demonstrated that Mitoxantrone is a more potent cytotoxic agent against acute myelocytic leukemia (AML) cells than this compound, with a reported 10-20 fold higher potency[3]. While specific IC50 values for this compound across a wide range of leukemia cell lines are not extensively documented in publicly available literature, the following table summarizes the comparative cytotoxicity.
| Cell Line/Model System | Drug | Potency Comparison | Citation |
| Human Acute Myelocytic Leukemia (AML) Cell Lines | This compound vs. Mitoxantrone | Mitoxantrone is 10-20 fold more potent than this compound. | [3] |
| Normal Bone Marrow CFU-GM | This compound | Nearly 10-fold more active against CFU-GM than against HL-60 AML cells. | [3] |
| Murine Leukemia Models | This compound | Demonstrates therapeutic activity. | [1] |
Signaling Pathways
Based on its mechanism as a DNA damaging agent and its relationship to Mitoxantrone, this compound is expected to activate signaling pathways involved in the DNA Damage Response (DDR).
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in leukemia cell lines. These protocols are based on standard methodologies used for similar compounds and can be adapted for this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., HL-60, K-562)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed leukemia cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Leukemia cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot for PARP Cleavage
This assay detects the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
This compound-treated and untreated leukemia cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with the primary anti-PARP antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of the 89 kDa cleaved PARP fragment.
In Vivo Murine Leukemia Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human leukemia cell line (e.g., HL-60)
-
This compound formulation for injection
-
Calipers for tumor measurement (if applicable)
-
Anesthesia
Protocol:
-
Inject a suspension of leukemia cells intravenously or subcutaneously into immunocompromised mice.
-
Monitor the mice for signs of leukemia development, such as weight loss, hind-limb paralysis, or palpable tumors.
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer this compound at various doses and schedules (e.g., intraperitoneal or intravenous injection).
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).
-
Measure tumor burden regularly. For disseminated leukemia, this may involve monitoring spleen size or using bioluminescent imaging if the cells are engineered to express luciferase.
-
Monitor the survival of the mice in each group.
-
At the end of the study, collect tissues for further analysis (e.g., histology, flow cytometry).
Conclusion
This compound is a DNA-damaging agent with demonstrated activity in leukemia models. While it appears to be less potent than Mitoxantrone, it serves as a valuable tool for studying the mechanisms of anthracenedione-based chemotherapy and for the development of novel anti-leukemic drugs. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various leukemia experimental settings. Further research is warranted to establish a more comprehensive profile of its activity, including its effects on a broader range of leukemia subtypes and its potential for combination therapies.
References
Application Notes and Protocols for Studying Ametantrone Kinetics with Stopped-Flow Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ametantrone is an anthracenedione derivative recognized for its antitumor properties, which primarily stem from its interaction with DNA and inhibition of topoisomerase II. Understanding the kinetics of these interactions is paramount for elucidating its mechanism of action, optimizing drug design, and developing more effective cancer therapies. Stopped-flow spectrophotometry is a powerful technique for studying rapid biochemical reactions, making it an ideal tool for characterizing the fast binding kinetics of this compound to its biological targets. This document provides detailed application notes and protocols for the use of stopped-flow spectrophotometry in the kinetic analysis of this compound.
Application Notes
Stopped-flow spectrophotometry allows for the real-time monitoring of changes in absorbance or fluorescence as this compound interacts with DNA or other cellular components. This technique is particularly well-suited for:
-
Determining Binding Kinetics: Quantifying the association (k_on) and dissociation (k_off) rate constants of this compound binding to DNA. The kinetics of this compound's interaction with DNA have been described as a mixed parallel/sequential mechanism.[1] Dissociation of the this compound-DNA complex is reportedly slowest from GC-rich regions of DNA.[1]
-
Investigating Binding Affinity: Calculating the equilibrium association constant (K_a) and dissociation constant (K_d) to determine the strength of the this compound-DNA interaction.
-
Elucidating Reaction Mechanisms: Investigating the influence of factors such as DNA sequence, ionic strength, pH, and temperature on the binding kinetics to understand the binding mechanism in greater detail.
-
Screening Analogs: Comparing the kinetic profiles of this compound analogs to identify structure-activity relationships and select candidates with improved therapeutic properties.
-
Studying Redox Cycling: Potentially monitoring the kinetics of this compound's metabolic activation and redox cycling, which may be involved in its cytotoxic effects, by observing spectral changes of the chromophore or associated redox partners.
Quantitative Data Summary
The following table summarizes the intrinsic association constants (K_i) for this compound binding to various natural and synthetic double-stranded DNA polymers. These values were determined using computer-aided spectrophotometric techniques.
| DNA Polymer | Intrinsic Association Constant (K_i) (M⁻¹) |
| Calf Thymus DNA | 1.5 x 10⁵ |
| Micrococcus lysodeikticus DNA | 1.4 x 10⁵ |
| Poly(dA-dT)·Poly(dA-dT) | 1.2 x 10⁵ |
| Poly(dG-dC)·Poly(dG-dC) | 2.0 x 10⁵ |
| Poly(dA)·Poly(dT) | 0.9 x 10⁵ |
| Poly(dG)·Poly(dC) | 2.5 x 10⁵ |
Data sourced from Kapuscinski J, & Darzynkiewicz Z. (1985). Interactions of antitumor agents this compound and Mitoxantrone (Novatrone) with double-stranded DNA. Biochemical Pharmacology, 34(23), 4203-4213.
Experimental Protocols
Protocol 1: Determination of this compound-DNA Binding Kinetics using Stopped-Flow Absorbance Spectrophotometry
This protocol outlines the general procedure for studying the kinetics of this compound binding to DNA by monitoring changes in the absorbance spectrum of this compound upon intercalation.
1. Materials and Reagents:
-
This compound stock solution (in a suitable buffer, e.g., 10 mM phosphate buffer with 0.1 M NaCl, pH 7.0)
-
DNA stock solution (e.g., calf thymus DNA, or specific oligonucleotides, in the same buffer)
-
Reaction Buffer (e.g., 10 mM phosphate buffer, 0.1 M NaCl, pH 7.0)
-
Stopped-flow spectrophotometer
2. Instrument Setup:
-
Power on the stopped-flow instrument, spectrophotometer, and light source, allowing them to warm up for at least 30 minutes for signal stability.
-
Set the observation wavelength. The binding of this compound to DNA is expected to cause a shift in its visible absorption spectrum. A preliminary spectral scan of free this compound and the this compound-DNA complex should be performed to determine the wavelength of maximum absorbance change.
-
Set the data acquisition parameters, including the total acquisition time and the number of data points. The time scale should be appropriate for the reaction being studied, which may range from milliseconds to seconds.
3. Experimental Procedure:
-
Prepare a series of this compound solutions at a constant concentration and DNA solutions at varying concentrations in the reaction buffer. To study the association kinetics under pseudo-first-order conditions, the concentration of DNA should be at least 10-fold higher than the this compound concentration.
-
Load one syringe of the stopped-flow instrument with the this compound solution and the other syringe with the DNA solution.
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes, and data collection will be triggered.
-
Record the change in absorbance at the predetermined wavelength as a function of time.
-
Repeat the experiment for each DNA concentration, performing multiple runs (typically 3-5) at each concentration to ensure reproducibility.
-
To measure the dissociation rate, pre-form the this compound-DNA complex and load it into one syringe. Load the other syringe with a solution containing a high concentration of an unlabeled DNA or a compound with a higher affinity for DNA to act as a trap. The decrease in the absorbance signal corresponding to the bound form is then monitored over time.
4. Data Analysis:
-
Average the kinetic traces for each concentration.
-
For association kinetics under pseudo-first-order conditions, fit the data to a single or double exponential decay function to obtain the observed rate constant (k_obs).
-
Plot the k_obs values against the DNA concentration. For a simple one-step binding model, the data should fit a linear equation: k_obs = k_on * [DNA] + k_off
-
The slope of the line gives the association rate constant (k_on), and the y-intercept gives the dissociation rate constant (k_off).
-
For more complex binding mechanisms, such as the mixed parallel/sequential model suggested for this compound, more complex kinetic models will be required for data fitting.
Visualizations
This compound's Mechanism of Action
Caption: this compound's dual mechanism of action: DNA intercalation and metabolic activation leading to apoptosis.
Stopped-Flow Experimental Workflow
Caption: Workflow for kinetic analysis of this compound-DNA binding using stopped-flow spectrophotometry.
References
Application Notes: Phase I Clinical Trial Design for Ametantrone
Introduction
Ametantrone is a synthetic anthracenedione derivative, analogous to mitoxantrone, with significant antineoplastic properties.[1] Its primary mechanisms of action are believed to be DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2] This inhibition leads to the formation of DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells. Additionally, this compound may induce interstrand DNA cross-links following metabolic activation.[3] Preclinical studies have demonstrated its cytotoxic effects across various tumor cell lines. A prior Phase I study established leukopenia as the dose-limiting toxicity and suggested a maximum tolerated dose (MTD) of 35 mg/m² when administered daily for five days.[4] This document outlines an updated Phase I clinical trial protocol to further define the safety, tolerability, MTD, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound administered as a single intravenous infusion every 21 days.
Study Objectives
The primary objective of this Phase I trial is to determine the safety profile, identify dose-limiting toxicities (DLTs), and establish the MTD and recommended Phase II dose (RP2D) of this compound. Secondary objectives include characterizing the pharmacokinetic profile, evaluating preliminary anti-tumor activity, and assessing pharmacodynamic markers of biological activity.
Experimental Design and Protocols
1. Study Design
This will be an open-label, single-arm, dose-escalation study. A standard 3+3 dose escalation design will be employed to ensure patient safety.[5][6] Patients will be enrolled in sequential cohorts, with each cohort receiving an escalating dose of this compound. Dose escalation will proceed only after the observation period for DLTs in the previous cohort is complete.
Patient Population:
-
Adult patients (≥18 years) with histologically confirmed metastatic or unresectable solid tumors refractory to standard therapies.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
-
Adequate organ function (hematological, renal, and hepatic).
-
Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
Treatment Plan: this compound will be administered as a single intravenous (IV) infusion over 30 minutes on Day 1 of a 21-day cycle. Treatment will continue until disease progression, unacceptable toxicity, or patient withdrawal.
2. Dose Escalation and DLT Definition
The starting dose will be determined based on preclinical toxicology data and previous clinical findings.[4] A modified Fibonacci sequence will guide dose escalation. The observation period for DLTs will be the first cycle (21 days).
-
Dose-Limiting Toxicity (DLT): Defined as specific Grade 3 or 4 non-hematological toxicities, Grade 4 neutropenia lasting >7 days, or febrile neutropenia, as per the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
-
Maximum Tolerated Dose (MTD): Defined as the highest dose level at which less than 33% of patients experience a DLT.[5]
The logical workflow for the 3+3 dose escalation is depicted in the diagram below.
3. Experimental Protocols
a. Safety and Tolerability Assessment
-
Methodology: Patients will be monitored continuously for adverse events (AEs). Physical examinations, vital signs, ECOG performance status, and laboratory safety panels (hematology, serum chemistry, urinalysis) will be assessed at screening, weekly during Cycle 1, and on Day 1 of each subsequent cycle. AEs will be graded according to CTCAE v5.0.
b. Pharmacokinetic (PK) Analysis
-
Objective: To characterize the plasma concentration-time profile of this compound and determine key PK parameters.
-
Methodology:
-
Sample Collection: Venous blood samples (5 mL) will be collected in K2-EDTA tubes at pre-dose, and at 0.5, 1, 2, 4, 8, and 24 hours post-infusion during Cycle 1.
-
Sample Processing: Plasma will be separated by centrifugation (1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.
-
Bioanalysis: this compound concentrations in plasma will be quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[7][8]
-
Data Analysis: PK parameters including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and clearance (CL) will be calculated using non-compartmental analysis.
-
c. Pharmacodynamic (PD) and Biomarker Analysis
-
Objective: To assess the biological effect of this compound on its target, topoisomerase II, and downstream pathways in surrogate tissues.
-
Methodology:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) will be isolated from whole blood collected at pre-dose and 24 hours post-infusion in Cycle 1.
-
Topoisomerase II Activity Assay: Nuclear extracts from PBMCs will be used to measure topoisomerase II-mediated DNA decatenation using a commercially available kit. Inhibition of activity post-treatment will be quantified.
-
DNA Damage Marker (γH2AX) Analysis: The levels of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks, will be measured in PBMCs via flow cytometry. An increase in the percentage of γH2AX-positive cells will indicate target engagement.
-
The overall experimental workflow for a patient participating in the trial is illustrated below.
4. Proposed Signaling Pathway of this compound
This compound exerts its cytotoxic effects primarily through the disruption of DNA integrity via topoisomerase II inhibition.
Data Presentation
All quantitative data will be summarized in tabular format for clarity and ease of comparison across dose cohorts.
Table 1: Dose Escalation Cohorts and DLTs
| Dose Level | This compound Dose (mg/m²) | No. of Patients | No. of DLTs | DLT Description |
|---|---|---|---|---|
| 1 | 15 | 3-6 | ||
| 2 | 25 | 3-6 | ||
| 3 | 35 | 3-6 | ||
| 4 | 45 | 3-6 |
| n | ... | 3-6 | | |
Table 2: Summary of this compound Pharmacokinetic Parameters (Mean ± SD)
| Dose Level (mg/m²) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) | CL (L/h/m²) |
|---|---|---|---|---|---|
| 15 | |||||
| 25 | |||||
| 35 | |||||
| 45 |
| ... | | | | | |
Table 3: Summary of Pharmacodynamic Response (Mean Fold Change from Baseline ± SD)
| Dose Level (mg/m²) | Topo II Inhibition (%) | γH2AX Positive Cells (%) |
|---|---|---|
| 15 | ||
| 25 | ||
| 35 | ||
| 45 |
| ... | | |
References
- 1. Relationship between the pharmacological activity of antitumor drugs this compound and mitoxantrone (Novatrone) and their ability to condense nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I trial of this compound acetate (NSC-287513) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. db-thueringen.de [db-thueringen.de]
Troubleshooting & Optimization
Ametantrone Aqueous Solubility and Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ametantrone in aqueous solutions. The following information is designed to address common challenges and provide practical solutions for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[1] Its solubility is significantly higher in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, acetone, and ethyl acetate. For experimental purposes, it is recommended to first prepare a stock solution in a suitable organic solvent like DMSO.
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in an appropriate organic solvent, such as DMSO. To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[2] Once dissolved, it is crucial to store the stock solution in aliquots to prevent repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term storage (days to weeks), this compound solutions should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store them at -20°C.[3] Always protect the solutions from light.
Q4: How stable is this compound in aqueous solutions?
A4: While specific stability data for this compound in various aqueous buffers is limited, information on its structural analogue, Mitoxantrone, suggests that stability is pH-dependent. Mitoxantrone is most stable in the pH range of 2-4.5 and becomes unstable as the pH increases to 7.4.[1] It is reasonable to expect this compound to exhibit similar pH-dependent stability.
Q5: What are the potential degradation products of this compound in aqueous solutions?
A5: Based on studies of the related compound Mitoxantrone, the degradation of this compound in aqueous solutions may involve the loss of its (hydroxyethylamino)ethylamino side chains.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous buffer has a much lower solubilizing capacity for this compound compared to DMSO. | - Increase the proportion of organic co-solvent in the final solution.- Use a surfactant to enhance solubility.- Perform a stepwise dilution while vortexing to avoid localized high concentrations. |
| Inconsistent results in biological assays. | This compound may be degrading in the aqueous assay medium, especially at neutral or alkaline pH. | - Prepare fresh dilutions of this compound for each experiment.- If possible, adjust the pH of the assay medium to a more acidic range where this compound is more stable.- Minimize the incubation time of this compound in the aqueous medium. |
| Difficulty in achieving desired concentration in aqueous solution. | This compound's inherent poor aqueous solubility. | - Consider using formulation strategies such as complexation with cyclodextrins or creating a solid dispersion to improve aqueous solubility. |
Quantitative Data
Due to the limited availability of direct quantitative data for this compound, the following tables provide solubility and stability information for its close structural analogue, Mitoxantrone. This data can serve as a valuable reference for estimating the behavior of this compound.
Table 1: Solubility of Mitoxantrone Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [4] |
| Methanol | Slightly soluble | [1] |
| Ethanol | ~5 mg/mL | [4] |
| DMSO | ~50 mg/mL | [4] |
| Dimethyl formamide (DMF) | ~50 mg/mL | [4] |
| Acetonitrile | Practically insoluble | [1] |
| Chloroform | Practically insoluble | [1] |
| Acetone | Practically insoluble | [1] |
Table 2: Stability of Mitoxantrone Hydrochloride in Aqueous Solutions
| Condition | Stability | Reference |
| pH 2-4.5 | Maximum stability | [1] |
| pH 7.4 | Unstable | [1] |
| 0.2 mg/mL in 0.9% NaCl | Stable for 28 days at 4°C and 20°C; 24 hours at 37°C | [1] |
| 0.2 mg/mL in sterile water | Stable for 14 days at 4°C and 37°C | [1] |
| Exposure to direct sunlight | Not photolabile; no change in potency after one month | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If the powder is not fully dissolved, gently warm the tube to 37°C in a water bath for 5-10 minutes.
-
For difficult-to-dissolve batches, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
-
Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol for a General Forced Degradation Study
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., a mixture of an organic co-solvent and an aqueous buffer) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the this compound solution.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp at 254 nm).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic hydrolysis): At each time point, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect the formation of degradation products.
Visualizations
Caption: this compound Solution Preparation Workflow.
Caption: Postulated this compound Degradation Pathway.
References
Technical Support Center: Overcoming Ametantrone Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering Ametantrone resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an anthracenedione derivative and an antineoplastic agent. Its mechanism of action is believed to be similar to its analogue, Mitoxantrone, which involves intercalation into DNA and inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA strand breaks and ultimately, cancer cell death.
Q2: My cancer cell line has developed resistance to this compound. What are the most likely causes?
Acquired resistance to this compound, and similar anthracenediones, in cancer cells is often multifactorial. The most commonly reported mechanisms include:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: These are membrane proteins that act as drug efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. The most frequently implicated transporter in resistance to anthracenediones is the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2][3]
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Alterations in the Drug Target: Mutations in the gene encoding for topoisomerase II can alter the enzyme's structure, preventing this compound from binding effectively.[4][5][6] This is a common mechanism of resistance to topoisomerase II inhibitors.
-
Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) and/or downregulating pro-apoptotic proteins (e.g., Bax), making them less susceptible to drug-induced cell death.[7][8]
Q3: How can I determine if BCRP overexpression is the cause of this compound resistance in my cell line?
To confirm the role of BCRP in this compound resistance, you can perform the following experiments:
-
Quantitative Western Blotting: Compare the protein levels of BCRP in your resistant cell line to the parental, sensitive cell line. A significant increase in BCRP expression in the resistant line is a strong indicator of its involvement.
-
Flow Cytometry-based Efflux Assays: Use a fluorescent substrate of BCRP (e.g., Hoechst 33342) to measure the pump's activity. Resistant cells overexpressing BCRP will show lower intracellular fluorescence due to increased efflux of the dye.
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Reversal of Resistance with BCRP Inhibitors: Treat your resistant cells with this compound in the presence and absence of a specific BCRP inhibitor (e.g., Ko143). A significant decrease in the IC50 value of this compound in the presence of the inhibitor would confirm BCRP's role in the resistance.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Cells show a gradual increase in IC50 for this compound over several passages. | Development of a resistant population. | 1. Isolate single-cell clones to obtain a homogeneously resistant population. 2. Perform experiments to identify the mechanism of resistance (see FAQs). |
| Western blot for BCRP shows no significant difference between sensitive and resistant cells. | Resistance may be due to other mechanisms. | 1. Sequence the topoisomerase II gene to check for mutations. 2. Analyze the expression of key apoptosis-related proteins (Bcl-2, Bax, Caspases). |
| BCRP inhibitor does not fully restore sensitivity to this compound. | Multiple resistance mechanisms may be at play. | 1. Investigate other ABC transporters that might be involved (e.g., MRP1). 2. Consider the possibility of concurrent topoisomerase II mutations and apoptosis evasion. |
| Difficulty in generating a stable this compound-resistant cell line. | The selection pressure (drug concentration) may be too high or too low. | 1. Start with a low concentration of this compound (around the IC20) and gradually increase it over time. 2. Ensure the cells have sufficient time to recover and repopulate between treatments.[5][6] |
Quantitative Data on Anthracenedione Resistance
Due to the limited availability of specific data on this compound resistance, the following tables present data for the closely related and structurally similar drug, Mitoxantrone, to provide a comparative reference.
Table 1: Representative IC50 Values for Mitoxantrone in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Mitoxantrone IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | Sensitive | ~5 | Fictional Example |
| MCF-7/MX | Breast Cancer | Mitoxantrone-Resistant | ~200 | Fictional Example |
| HL60 | Leukemia | Sensitive | ~10 | Fictional Example |
| HL60/MX2 | Leukemia | Mitoxantrone-Resistant | ~500 | Fictional Example |
| S1 | Colon Carcinoma | Sensitive | ~8 | Fictional Example |
| S1-M1-80 | Colon Carcinoma | Mitoxantrone-Resistant | ~350 | Fictional Example |
Table 2: Expression of Resistance-Associated Proteins in Mitoxantrone-Resistant Cell Lines
| Cell Line | Resistance Mechanism | Protein Expression Level (Fold increase vs. Sensitive) | Reference |
| MCF-7/MX | BCRP Overexpression | ~50-fold increase in BCRP protein | Fictional Example |
| HL60/MX2 | Topoisomerase IIα Mutation | Altered protein expression and function | Fictional Example |
| S1-M1-80 | BCRP Overexpression | >100-fold increase in BCRP mRNA | Fictional Example |
Detailed Experimental Protocols
Protocol for Developing an this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.[5][6][9]
Materials:
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Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution)
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Cell culture flasks and plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cryovials and freezing medium
Procedure:
-
Determine the initial IC50 of this compound: Perform a cytotoxicity assay (e.g., MTT assay) to determine the baseline sensitivity of the parental cell line to this compound.
-
Initial Drug Exposure: Start by culturing the parental cells in a medium containing a low concentration of this compound, typically around the IC10 or IC20 value.
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Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Change the medium with fresh this compound every 2-3 days. Passage the cells when they reach 70-80% confluency.
-
Cryopreservation: At each stage of increased drug concentration, it is crucial to cryopreserve a batch of cells. This allows you to return to a previous stage if the cells do not survive a subsequent dose increase.
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Selection of a Resistant Population: Continue this process of stepwise dose escalation for several months. A resistant cell line is typically considered established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization of the Resistant Line: Once a resistant line is established, characterize its level of resistance by determining its IC50 for this compound and compare it to the parental line. Also, investigate the underlying mechanisms of resistance.
MTT Assay for Determining this compound Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
Parental and this compound-resistant cells
-
96-well cell culture plates
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with no drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Western Blotting for BCRP Protein Detection
This protocol outlines the steps for detecting and quantifying the expression of BCRP protein in cell lysates.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BCRP/ABCG2
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit to ensure equal loading.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BCRP diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
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Analysis: Quantify the band intensities and normalize the BCRP signal to the loading control to compare its expression levels between the sensitive and resistant cell lines.
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize key concepts and workflows related to this compound resistance.
Caption: this compound's mechanism of action and common resistance pathways.
Caption: Workflow for investigating the mechanisms of this compound resistance.
Caption: Evasion of apoptosis as a mechanism of this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on Non-synonymous Polymorphisms Altering Human DNA Topoisomerase II-Alpha Interaction with Amsacrine and Mitoxantrone: An In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA topoisomerase II mutations and resistance to anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ametantrone Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and byproducts of Ametantrone.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
Issue 1: Inconsistent or irreproducible chromatography results.
| Potential Cause | Troubleshooting Step |
| Column Degradation | Use a new column or a different column from another batch to check for performance differences. Implement a column washing protocol after each analytical run. |
| Mobile Phase Variability | Prepare fresh mobile phase for each experiment. Ensure accurate pH measurement and consistent solvent composition. |
| Sample Degradation Post-Preparation | Analyze samples immediately after preparation. If not possible, store them at a low temperature (2-8 °C) and protect from light. |
| Injector Carryover | Implement a needle wash step with a strong solvent between injections. Inject a blank solvent to check for residual peaks. |
Issue 2: Difficulty in identifying degradation byproducts by LC-MS.
| Potential Cause | Troubleshooting Step |
| Low Abundance of Byproducts | Concentrate the sample before injection. Optimize ionization source parameters (e.g., gas flow, temperature) to enhance the signal of low-level analytes. |
| Co-elution of Peaks | Modify the gradient profile of the mobile phase to improve separation. Experiment with different column stationary phases. |
| Complex Fragmentation Patterns | Perform MS/MS analysis to obtain fragment ion information for structural elucidation. Compare fragmentation patterns with that of the parent this compound molecule. |
| Matrix Effects | Employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on its chemical structure, an anthracenedione derivative, and data from the structurally similar compound Mitoxantrone, this compound is expected to degrade primarily through two pathways:
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Oxidative Degradation: The side chains are susceptible to oxidation, potentially leading to the formation of N-dealkylated and N-oxidized byproducts. The terminal hydroxyl groups on the side chains can be oxidized to form carboxylic acid derivatives.
-
Hydrolytic Degradation: Under acidic or basic conditions, the ether linkages in the side chains may be susceptible to hydrolysis, leading to the cleavage of the side chains from the anthracenedione core.
Q2: What are the likely degradation byproducts of this compound?
A2: Based on the degradation pathways of the related compound Mitoxantrone, the following byproducts can be anticipated for this compound.[1][2][3] The primary sites of degradation are the two side chains attached to the anthracenedione core.
| Byproduct Name | Proposed Structure |
| This compound Monocarboxylic Acid | One of the terminal hydroxyl groups on a side chain is oxidized to a carboxylic acid. |
| This compound Dicarboxylic Acid | Both terminal hydroxyl groups on the side chains are oxidized to carboxylic acids.[1][2][3] |
| N-dealkylated this compound | Cleavage of the ethylaminoethyl group from one or both side chains. |
| Side Chain Fragments | The cleaved ethylaminoethanol side chains. |
Q3: What are the recommended conditions for a forced degradation study of this compound?
A3: To comprehensively assess the stability of this compound, forced degradation studies should be conducted under various stress conditions.[4][5][6][7][8]
| Condition | Suggested Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80°C for 48 hours (solid-state and in solution) |
| Photolytic | Exposure to UV light (254 nm) and visible light for an extended period |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound and its Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 610 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Sample Preparation for Forced Degradation Studies
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
For hydrolysis studies, dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to a final concentration of 100 µg/mL.
-
For oxidative studies, dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
For thermal and photolytic studies, use the stock solution directly or a diluted solution in a suitable solvent.
-
Incubate the samples under the specified conditions for the desired duration.
-
At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Anthracycline antibiotics derivate mitoxantrone—Destructive sorption and photocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of mitoxantrone. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. veeprho.com [veeprho.com]
- 7. sgs.com [sgs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ametantrone Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Ametantrone dosage for in vivo studies. This resource includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an anthracenedione derivative that exhibits anti-tumor activity primarily through two mechanisms:
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DNA Intercalation: this compound inserts itself between the base pairs of DNA, distorting the helical structure. This interference with the DNA template inhibits DNA replication and transcription.
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Topoisomerase II Inhibition: It acts as a topoisomerase II poison. By stabilizing the topoisomerase II-DNA cleavable complex, it prevents the re-ligation of the DNA strands, leading to double-strand breaks. This DNA damage ultimately triggers apoptotic cell death in cancer cells.
Metabolic activation of this compound is believed to be a necessary step for its DNA cross-linking activity, which contributes to its cytotoxic effects.
Q2: What are the reported in vivo dosages of this compound in preclinical models?
Published data on this compound's in vivo efficacy studies are limited. However, toxicology studies in rats and rabbits provide some guidance on tolerated dosages.
Q3: What are the common toxicities observed with this compound in animal studies?
The most frequently reported toxicities in preclinical studies include:
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Dose-related weight loss.
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Blue discoloration of abdominal viscera and skin at the injection site.
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Leukopenia and thrombocytopenia have been noted as dose-limiting toxicities in human phase I trials and are anticipated in animal models at higher doses.
Q4: How does the antitumor activity of this compound compare to Mitoxantrone?
This compound is structurally similar to Mitoxantrone but is generally considered to be less potent.
Troubleshooting Guide
Problem: High toxicity and mortality in the treatment group.
-
Possible Cause: The initial dose is too high for the specific animal strain or tumor model.
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Solution:
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Review the available toxicology data and consider starting at the lower end of the reported dose ranges.
-
Perform a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model.
-
Consider a less frequent dosing schedule to allow for animal recovery between treatments.
-
Problem: Lack of significant anti-tumor efficacy.
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Possible Cause: The dose is too low, the dosing schedule is not optimal, or the tumor model is resistant.
-
Solution:
-
If toxicity is not observed, cautiously escalate the dose in subsequent cohorts.
-
Experiment with different dosing schedules (e.g., more frequent administration at a lower dose).
-
Ensure the chosen tumor model is appropriate and has been reported to be sensitive to topoisomerase II inhibitors.
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Verify the formulation and stability of the this compound solution.
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Problem: Blue discoloration of tissues.
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Possible Cause: This is a known class effect of anthracenediones.
-
Solution: This is an expected observation and does not typically indicate systemic toxicity on its own. However, it is important to document this finding and monitor for any associated adverse effects.
Quantitative Data Summary
Table 1: Summary of this compound Toxicology in Animal Models
| Species | Route of Administration | Dosage (mg/kg) | Dosing Schedule | Observed Toxicities |
| Rat | Intraperitoneal (IP) | 1.5, 3.0, 6.0 | Daily on days 6-15 of gestation | Dose-related weight loss, blue discoloration of abdominal viscera and skin. |
| Rabbit | Intraperitoneal (IP) | 0.2, 0.4, 0.8 | Daily on days 6-18 of gestation | Dose-related weight loss, blue discoloration of abdominal viscera and skin. |
Experimental Protocols
Note: Detailed efficacy protocols for this compound are scarce. The following is a generalized protocol for an in vivo efficacy study in a murine leukemia model, based on common practices for similar compounds like Mitoxantrone. Researchers should adapt this protocol based on their specific experimental goals and institutional guidelines.
Protocol: In Vivo Efficacy of this compound in a Murine Leukemia Model (e.g., P388 or L1210)
-
Animal Model:
-
Species: DBA/2 or BALB/c mice, 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Tumor Cell Inoculation:
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Culture P388 or L1210 leukemia cells in vitro.
-
Harvest cells during the logarithmic growth phase and wash with sterile phosphate-buffered saline (PBS).
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Resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
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Inoculate each mouse intraperitoneally (IP) with 0.1 mL of the cell suspension (1 x 10^6 cells/mouse) on Day 0.
-
-
This compound Formulation:
-
Prepare this compound in a sterile vehicle suitable for IP injection (e.g., sterile saline or 5% dextrose solution).
-
The solution should be prepared fresh on each day of treatment.
-
-
Treatment Groups:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
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Vehicle Control: Administer the vehicle solution on the same schedule as the treatment groups.
-
This compound Treatment Groups: Based on a prior dose-range-finding study, select at least three dose levels (e.g., low, medium, high).
-
-
Administration:
-
Administer this compound or vehicle via IP injection starting on Day 1.
-
A common dosing schedule for this type of study is daily for 5 consecutive days (QDx5).
-
-
Monitoring and Endpoints:
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Monitor animal body weight and clinical signs of toxicity daily.
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The primary endpoint is overall survival. Record the date of death for each animal.
-
Calculate the median survival time (MST) for each group.
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Calculate the percent increase in lifespan (%ILS) for each treatment group compared to the vehicle control group: %ILS = [(MST of treated group - MST of control group) / MST of control group] x 100.
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Euthanize animals that show signs of severe morbidity according to institutional guidelines.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for an in vivo efficacy study.
Technical Support Center: Ametantrone-DNA Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Ametantrone-DNA binding assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound binding to DNA?
This compound primarily binds to DNA through intercalation, where the planar anthraquinone ring system inserts itself between the base pairs of the DNA double helix.[1][2] This interaction is the basis for its use as an anticancer agent. There is also evidence of a secondary, non-intercalative binding mode at higher drug-to-DNA phosphate ratios.[2]
Q2: What spectroscopic techniques are commonly used to study this compound-DNA binding?
The most common techniques include UV-Vis spectrophotometry, fluorescence spectroscopy, and circular dichroism (CD) spectroscopy.[3][4] Each method provides different insights into the binding event. UV-Vis spectrophotometry is often used to determine binding constants and stoichiometry. Fluorescence spectroscopy can also be used to determine binding affinity, often by monitoring the quenching of this compound's intrinsic fluorescence upon binding to DNA.[5] Circular dichroism is employed to observe conformational changes in the DNA structure upon ligand binding.[3][6]
Q3: Does this compound show any DNA sequence preference?
Yes, studies have indicated that this compound and its analogs show a preference for GC-rich sequences in DNA.[1][7]
Q4: How does ionic strength affect this compound-DNA binding?
Changes in ionic strength can influence the binding affinity of this compound to DNA.[7] Generally, an increase in ionic strength can weaken the electrostatic interactions between the positively charged side chains of this compound and the negatively charged phosphate backbone of DNA, potentially leading to a decrease in the binding constant. It is crucial to maintain a consistent ionic strength throughout your experiments for reproducible results.
Troubleshooting Guides
This section is divided by the experimental technique to help you quickly identify and resolve issues you may be facing.
UV-Vis Spectrophotometry
Q5: My UV-Vis titration data is not showing a clear isosbestic point. What could be the issue?
An isosbestic point is expected when there are two absorbing species in equilibrium (e.g., free this compound and DNA-bound this compound). The absence of a clear isosbestic point could indicate several issues:
-
Presence of more than two species: This could be due to drug aggregation (dimerization) at higher concentrations or the presence of a secondary binding mode.[2]
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Changes in DNA structure: The binding of this compound may be inducing significant conformational changes in the DNA that also affect the absorbance spectrum.
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Instrumental drift: Ensure the spectrophotometer is properly warmed up and stable.
Troubleshooting Steps:
-
Check for Aggregation: Run absorbance spectra of this compound alone at the concentrations used in your titration to check for concentration-dependent spectral shifts, which may indicate aggregation.
-
Optimize Concentration Range: Work with lower concentrations of this compound where a 1:1 binding model is more likely to be dominant.
-
Ensure Proper Mixing: Make sure the solution is thoroughly mixed after each addition of the titrant.
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Instrument Baseline: Record a baseline with the buffer solution before starting the titration.
Q6: I am observing unexpected absorbance changes (hyperchromism instead of hypochromism). Why is this happening?
This compound binding via intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption maximum.[2] Hyperchromism (an increase in absorbance) is less common for intercalation and may suggest:
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DNA denaturation: At high this compound concentrations or under certain buffer conditions, the DNA structure might be disrupted.
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Non-intercalative binding: The observed spectral change might be due to a different binding mode, such as groove binding, which can sometimes lead to hyperchromism.
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Incorrect Wavelength Monitoring: Ensure you are monitoring the wavelength of maximum absorbance for the this compound-DNA complex, which may be different from that of free this compound.
Fluorescence Spectroscopy
Q7: The fluorescence of this compound is not quenching as expected upon addition of DNA. What should I check?
Several factors can lead to a lack of fluorescence quenching:
-
Incorrect Excitation/Emission Wavelengths: Verify the optimal excitation and emission wavelengths for this compound in your experimental buffer.
-
Low Binding Affinity: The binding affinity might be too low under your current experimental conditions (e.g., high ionic strength, inappropriate pH).
-
Inner Filter Effect: At high concentrations of this compound or DNA, the excitation or emission light may be absorbed by the solution, leading to artificially low fluorescence readings that can mask the quenching effect.
-
Contaminants: Fluorescent contaminants in your buffer or DNA solution can interfere with the measurement.
Troubleshooting Workflow for Fluorescence Quenching Issues:
References
- 1. Kinetics of the binding of mitoxantrone, this compound and analogues to DNA: relationship with binding mode and anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of antitumor agents this compound and Mitoxantrone (Novatrone) with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circular dichroism study of the interaction of mitoxantrone, this compound and their Pd(II) complexes with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of anticancer drug mitoxantrone with DNA hexamer sequence d-(CTCGAG)2 by absorption, fluorescence and circu… [ouci.dntb.gov.ua]
- 5. Interactions of the anti-tumor this compound and mitoxantrone with rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristics of the binding of the anticancer agents mitoxantrone and this compound and related structures to deoxyribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Side effects and toxicity of Ametantrone in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects and toxicity of Ametantrone observed in preclinical studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound in preclinical animal models?
A1: Based on available preclinical data, the most consistently reported side effect of this compound is a dose-related blue discoloration of tissues, including abdominal viscera and skin at the injection site.[1] Dose-related weight loss during treatment has also been observed in both rat and rabbit models.[1] In a Phase I clinical trial, which can provide insights into expected preclinical effects, predictable and reversible leukopenia was the dose-limiting toxicity, with thrombocytopenia also occurring.[2] Other nonhematologic effects noted in this trial included blue discoloration of urine and skin.[2]
Q2: Has this compound demonstrated reproductive or developmental toxicity in preclinical studies?
A2: Yes, this compound has been shown to be teratogenic in rabbits. In a key study, an increased incidence of fetal malformations was observed at doses of 0.4 mg/kg and 0.8 mg/kg.[1] However, at a dose of 0.2 mg/kg in rabbits, no significant increase in fetal malformations was noted.[1] In the same study, this compound was not found to be teratogenic in rats at doses up to 6.0 mg/kg.[1]
Q3: What is the primary mechanism of this compound's toxicity?
A3: The primary mechanism of this compound's cytotoxic and, by extension, its toxic effects is believed to be its interaction with DNA. This compound is a DNA intercalating agent. While the complete toxicological profile is not fully elucidated, it is understood that its antineoplastic activity stems from its ability to interfere with DNA synthesis and function.
Q4: How does the toxicity of this compound compare to that of Mitoxantrone?
A4: this compound and Mitoxantrone are structurally similar, and their toxicities are often compared. Generally, Mitoxantrone is considered to be more potent, and therefore, potentially more toxic at equivalent doses.
Troubleshooting Guides for Experimental Issues
Issue 1: Unexpectedly high maternal toxicity (weight loss, mortality) in teratogenicity studies.
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Possible Cause: The dose levels of this compound may be too high for the specific strain or species of animal being used. Dose-related weight loss has been documented.[1]
-
Troubleshooting Steps:
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Review Dosing Regimen: Compare your administered doses with those reported in the literature (see Table 1). Ensure accurate dose calculations and administration.
-
Conduct a Dose-Range Finding Study: If significant toxicity is observed, a preliminary dose-range finding study with smaller animal groups is recommended to establish the maximum tolerated dose (MTD) in your specific animal model.
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Monitor Animal Health Closely: Implement a rigorous monitoring schedule for clinical signs of toxicity, including daily body weight measurements, food and water consumption, and behavioral changes. Early intervention may be necessary.
-
Issue 2: Difficulty in assessing fetal malformations accurately.
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Possible Cause: Inconsistent timing of fetal examination or lack of standardized evaluation procedures.
-
Troubleshooting Steps:
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Standardize Necropsy Timing: For rats, fetal examination is typically conducted on gestation day 20, and for rabbits, on day 28.[1] Adhering to these timelines is crucial for consistent results.
-
Implement a Comprehensive Fetal Examination Protocol: This should include external, visceral, and skeletal examinations. Refer to established teratology study guidelines for detailed procedures.
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Utilize Historical Control Data: Compare the incidence of malformations in your control group with historical control data for the specific animal strain to identify any unusual background rates.
-
Data Presentation
Table 1: Summary of Teratogenicity Study of this compound Acetate in Rats and Rabbits [1]
| Species | Dose (mg/kg/day) | Administration Route | Duration of Treatment | Key Findings |
| Rat | 1.5, 3.0, 6.0 | Intraperitoneal | Gestation Days 6-15 | No teratogenic effects observed. Dose-related blue discoloration of viscera and skin, and maternal weight loss. |
| Rabbit | 0.2 | Intraperitoneal | Gestation Days 6-18 | No significant increase in fetal malformations. |
| Rabbit | 0.4, 0.8 | Intraperitoneal | Gestation Days 6-18 | Increased incidence of fetal malformations (teratogenic effect). Dose-related blue discoloration of viscera and skin, and maternal weight loss. |
Experimental Protocols
Key Experiment: Teratogenicity Study of this compound Acetate [1]
-
Objective: To assess the potential of this compound acetate to induce developmental toxicity and teratogenic effects in pregnant rats and rabbits.
-
Animal Models:
-
Pregnant Sprague-Dawley rats.
-
Pregnant New Zealand White rabbits.
-
-
Dosing Regimen:
-
Rats: Daily intraperitoneal (IP) injections of 1.5, 3.0, or 6.0 mg/kg this compound acetate from gestation day 6 through 15. A control group received the vehicle.
-
Rabbits: Daily IP injections of 0.2, 0.4, or 0.8 mg/kg this compound acetate from gestation day 6 through 18. A control group received the vehicle.
-
-
Maternal Evaluation:
-
Daily observation for clinical signs of toxicity.
-
Body weight recorded throughout the gestation period.
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At termination (gestation day 20 for rats, day 28 for rabbits), a laparohysterectomy was performed. Uterine contents were examined for the number of implantations, resorptions, and live/dead fetuses.
-
-
Fetal Evaluation:
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Fetuses were weighed and examined for external malformations.
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A subset of fetuses from each litter was examined for visceral abnormalities.
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The remaining fetuses were processed for skeletal examination.
-
-
Statistical Analysis: The incidence of malformations and other developmental variations were compared between treated and control groups using appropriate statistical methods.
Visualizations
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Caption: Workflow of the this compound teratogenicity study.
References
Technical Support Center: Purity Analysis of Synthesized Ametantrone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Ametantrone. The information is presented in a question-and-answer format to directly address common issues encountered during purity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of synthesized this compound?
A1: The most common and effective method for analyzing the purity of this compound is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), typically coupled with a UV-Vis or Diode Array Detector (DAD). Mass Spectrometry (MS) is also used, often in conjunction with LC (LC-MS), to identify and characterize impurities by providing molecular weight and structural information.
Q2: What are the potential impurities I should be aware of during this compound synthesis?
A2: Impurities in synthesized this compound can originate from starting materials, byproducts of the reaction, or degradation of the final compound. Based on a likely synthetic pathway involving the nucleophilic substitution of a dihaloanthraquinone with N-(2-hydroxyethyl)ethylenediamine, potential impurities include:
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Impurity A (Mono-substituted Intermediate): Formed when only one of the two leaving groups on the anthraquinone core is substituted.
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Impurity B (Starting Material): Unreacted 1,4-dichloro or 1,4-dihydroxyanthraquinone.
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Impurity C (Side-chain Precursor): Residual N-(2-hydroxyethyl)ethylenediamine.
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Degradation Products: Can form under stress conditions such as exposure to acid, base, oxidation, or light.
Q3: How can I confirm the identity of this compound and its impurities?
A3: The identity of this compound and its impurities can be confirmed by a combination of techniques:
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LC-MS: Provides the molecular weight of the compounds. The protonated molecule of this compound ([M+H]⁺) should have an m/z of approximately 413.2.
-
Tandem MS (MS/MS): Fragmentation patterns can help elucidate the structure of the main compound and its impurities.
-
Co-injection: Spiking the sample with a synthesized standard of a suspected impurity and observing a single, sharp peak in the chromatogram can confirm its identity.
Troubleshooting Guides
HPLC/UPLC Analysis
Q4: I am observing peak tailing for the this compound peak in my HPLC chromatogram. What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds like this compound is often due to interactions with acidic silanol groups on the silica-based column packing.
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Solution 1: Adjust Mobile Phase pH: Ensure the pH of the mobile phase is 2-3 units away from the pKa of this compound to maintain a consistent ionization state.
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
Q5: I am seeing extraneous peaks in my chromatogram that are not present in the standard. What is their origin?
A5: Extraneous peaks can be due to several factors:
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Contamination: The sample, solvent, or HPLC system may be contaminated. Ensure high-purity solvents and clean equipment.
-
Degradation: this compound may be degrading in the sample solution. Prepare fresh samples and store them appropriately (e.g., protected from light, at a suitable temperature).
-
Carryover: Residual sample from a previous injection may be eluting. Implement a robust needle wash program and inject a blank run to check for carryover.
Q6: The retention time of my this compound peak is shifting between injections. What should I do?
A6: Retention time shifts are typically caused by inconsistencies in the HPLC system or mobile phase.
-
Check the Pump: Ensure a stable and consistent flow rate.
-
Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to retention time drift.
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Data Presentation
Table 1: Typical Chromatographic Parameters and Expected Results for this compound Purity Analysis
| Parameter | This compound | Impurity A (Mono-substituted) | Impurity B (Starting Material) |
| Expected Retention Time (min) | 5.2 | 3.8 | 8.1 |
| Expected [M+H]⁺ (m/z) | 413.2 | 315.1 | Varies |
| UV λmax (nm) | ~254, 610, 660 | ~254, 590 | Varies |
Note: These values are illustrative and may vary depending on the specific HPLC/UPLC method used.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-13 min: 90-10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound compound in a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study of this compound
To assess the stability of this compound and identify potential degradation products, forced degradation studies are performed.
-
Acid Hydrolysis: Incubate this compound solution (1 mg/mL in 0.1 M HCl) at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution (1 mg/mL in 0.1 M NaOH) at 60 °C for 24 hours.
-
Oxidative Degradation: Treat this compound solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105 °C for 48 hours.
-
Photolytic Degradation: Expose this compound solution (1 mg/mL) to UV light (254 nm) for 24 hours.
After exposure to these stress conditions, analyze the samples using the HPLC method described in Protocol 1 to identify and quantify any degradation products.
Mandatory Visualization
Caption: A simplified workflow of this compound synthesis.
Caption: Workflow for the purity analysis of this compound via HPLC.
Ametantrone stability under different pH and temperature conditions
Disclaimer: This document provides a technical overview of the stability of Ametantrone. Due to limited publicly available stability data for this compound, this guide heavily relies on data from its close structural analogue, Mitoxantrone. Researchers should use this information as a reference and conduct their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues researchers may encounter when working with this compound solutions.
Q1: My this compound solution has changed color. What could be the cause?
A change in the color of your this compound solution could indicate chemical degradation. This compound, similar to other anthracenedione compounds, is susceptible to degradation under certain conditions. Visually inspect the solution for any precipitation or turbidity. It is recommended to discard any solution that has visibly changed in appearance and prepare a fresh stock. To minimize degradation, ensure the solution is stored under the recommended conditions (see Q2).
Q2: What are the optimal storage conditions for this compound solutions?
-
Short-term (days to weeks): Refrigerate at 2-8°C and protect from light.
-
Long-term (months): Store frozen at -20°C or colder. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Always refer to the manufacturer's instructions for specific storage recommendations for your this compound product.
Q3: I am seeing unexpected peaks in my HPLC analysis of an aged this compound sample. What could they be?
The appearance of new peaks in your chromatogram likely corresponds to degradation products of this compound. Degradation can occur via hydrolysis or oxidation, especially under stressful conditions such as extreme pH, high temperature, or exposure to light or oxidizing agents. For its analogue, Mitoxantrone, identified degradation products include monocarboxylic and dicarboxylic acid derivatives resulting from the oxidation of the side chains.[1] Another potential degradation pathway involves the formation of cyclic metabolites.[2] To identify these unknown peaks, LC-MS/MS analysis is recommended.
Q4: I need to work with this compound in a neutral or alkaline buffer (pH > 7). What precautions should I take?
Caution is advised when working with this compound at neutral or alkaline pH. Its analogue, Mitoxantrone, exhibits maximum stability in an acidic pH range of 2-4.5 and is reported to be unstable at a pH of 7.4.[3][4] If your experiment requires a pH above this range, it is crucial to use the solution immediately after preparation and to keep it on ice to minimize degradation. A preliminary stability test in your specific buffer system is highly recommended.
Q5: How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the degradation of this compound. For its analogue Mitoxantrone, studies have shown good stability at refrigerated (2-8°C) and room temperature (20-25°C) for extended periods when properly stored.[5][6][7] However, as with most chemical compounds, the rate of degradation will increase with temperature. For experiments conducted at physiological temperatures (e.g., 37°C), it is advisable to use freshly prepared solutions.
Q6: Is this compound sensitive to light?
Mitoxantrone, the structural analogue of this compound, is reported to be not photolabile, with no significant degradation observed after exposure to direct sunlight for a month.[3][4] However, it is always good practice to protect solutions of photosensitive compounds from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under high-intensity light.
Data on Stability of Mitoxantrone (as a proxy for this compound)
The following tables summarize the stability data for Mitoxantrone, which can be used as a reference for this compound due to their structural similarity.
Table 1: Stability of Mitoxantrone Solutions under Various Storage Conditions
| Concentration | Diluent | Container | Storage Temperature | Duration | Stability | Reference |
| 0.1 - 0.6 mg/mL | 0.9% Sodium Chloride | Polyolefine Bags | 2-8°C (light protected) | 84 days | Stable | [7] |
| 0.1 - 0.6 mg/mL | 0.9% Sodium Chloride | Polyolefine Bags | 20-25°C (normal light) | 84 days | Stable | [7] |
| 2 mg/mL | - | Glass Vials | 4°C | 42 days | >90% remaining | [6] |
| 2 mg/mL | - | Glass Vials | 23°C | 42 days | >90% remaining | [6] |
| 2 mg/mL | - | Syringes | 4°C | 42 days | Stable | [6] |
| 2 mg/mL | - | Syringes | 23°C | 42 days | Stable | [6] |
| 0.2 mg/mL | 0.9% Sodium Chloride | Polypropylene Syringes | 4°C & 20°C | 28 days | Stable | [3] |
| 0.2 mg/mL | 0.9% Sodium Chloride | Polypropylene Syringes | 37°C | 24 hours | Stable | [3] |
Table 2: pH and Photostability of Mitoxantrone
| Condition | Observation | Reference |
| pH Stability | ||
| pH 2 - 4.5 | Maximum stability | [3][4] |
| pH 7.4 | Unstable | [3][4] |
| Photostability | ||
| Direct Sunlight | No change in appearance or potency after one month. | [3][4] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to identify the potential degradation products and pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile water for injection with minimal necessary solubilizing agents).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of phosphate buffer and acetonitrile is a common starting point for anthracenedione compounds. Detection is typically performed using a UV-Vis or PDA detector.
-
Characterize the degradation products using LC-MS/MS to determine their mass and fragmentation patterns, which will aid in structure elucidation.
Visualizations
Experimental Workflow for this compound Forced Degradation Study
References
- 1. globalrph.com [globalrph.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mitoxantrone Hydrochloride | C22H30Cl2N4O6 | CID 51082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. Mitoxantrone Stability in Syringes and Glass Vials and Evaluation of Chemical Contamination | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. Physicochemical stability of Mitoxantrone Accord after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]
Validation & Comparative
Ametantrone vs. Mitoxantrone: A Comparative Guide on Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor activities of ametantrone and mitoxantrone, two structurally related anthracenedione-class drugs. While both compounds share a common mechanism of action, significant differences in their potency and efficacy have been observed in preclinical studies. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying molecular pathways.
Executive Summary
Mitoxantrone consistently demonstrates significantly higher antitumor potency compared to this compound. Preclinical studies indicate that mitoxantrone is approximately 10 to 100 times more potent in its cytostatic, cytotoxic, and overall antitumor effects. This disparity in activity is attributed to differences in the stability of the drug-DNA-topoisomerase II complex, a key intermediate in their mechanism of action. Both agents function as DNA intercalators and topoisomerase II inhibitors, leading to DNA damage and subsequent cell death. Furthermore, both have been shown to induce interstrand DNA cross-links in tumor cells following metabolic activation.
Data Presentation
In Vitro Cytotoxicity
While several studies qualitatively describe the superior potency of mitoxantrone, specific IC50 values from direct comparative studies are not consistently available in publicly accessible literature. However, a key study by Fountzilas et al. (1986) established that mitoxantrone is 10 to 20 times more potent than this compound against three human acute myelocytic leukemia (AML) cell lines. The following table summarizes these findings qualitatively.
| Cell Line | Drug | Relative Potency | Citation |
| Human AML Cell Lines (unspecified) | Mitoxantrone | 10-20x more potent | [1] |
| This compound | Baseline | [1] |
Further detailed IC50 values from this specific comparative study are not available in the abstract. The full text would be required for a complete quantitative comparison.
In Vivo Antitumor Activity
Data from in vivo studies in murine tumor models corroborates the in vitro findings, highlighting the superior efficacy of mitoxantrone. Specific comparative data for this compound in the same models is limited in the available literature. The table below presents data on the activity of mitoxantrone in various murine models.
| Tumor Model | Drug | Dosing Schedule | Efficacy | Citation |
| L1210 Leukemia (IP) | Mitoxantrone | 1.6 mg/kg/day (IP) | Significant number of 60-day survivors | [2] |
| P388 Leukemia (IP) | Mitoxantrone | Not specified | Curative effect | [2] |
| B16 Melanoma (IP) | Mitoxantrone | Not specified | Curative effect and >100% ILS | [2] |
| Lewis Lung Carcinoma (SC) | Mitoxantrone | Not specified (IV) | 60% ILS | [2] |
ILS: Increase in Lifespan. IP: Intraperitoneal. SC: Subcutaneous. IV: Intravenous.
Mechanism of Action
Both this compound and mitoxantrone exert their antitumor effects through a multi-step process involving interference with DNA replication and repair. The primary mechanism involves:
-
DNA Intercalation: The planar aromatic ring structures of both molecules insert themselves between the base pairs of the DNA double helix.
-
Topoisomerase II Inhibition: Following intercalation, the drugs inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. This inhibition stabilizes the "cleavable complex," a transient intermediate where the DNA is cut, preventing the re-ligation of the DNA strands.
-
DNA Damage: The stabilized cleavable complex leads to the accumulation of double-strand DNA breaks.
-
Induction of Interstrand DNA Cross-links: Following metabolic activation, both drugs have been shown to form covalent interstrand cross-links in the DNA of tumor cells, further contributing to their cytotoxicity.[3]
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).
The superior potency of mitoxantrone is thought to stem from its ability to form a more stable ternary complex with DNA and topoisomerase II, leading to a more efficient induction of DNA damage.[4]
Experimental Protocols
Detailed experimental protocols for the key assays used to compare this compound and mitoxantrone are provided below.
Clonogenic Assay for AML Cells
This assay assesses the ability of single cancer cells to undergo unlimited division and form colonies, providing a measure of cytotoxicity.
Protocol:
-
Cell Culture: Human acute myelocytic leukemia (AML) cell lines (e.g., HL-60, KG-1, HEL) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or mitoxantrone for a specified duration (e.g., 24, 48, or 72 hours).
-
Plating: After treatment, cells are harvested, counted, and plated in a semi-solid medium (e.g., methylcellulose-based medium) in petri dishes at a low density to allow for individual colony growth.
-
Incubation: Plates are incubated for 10-14 days in a humidified incubator at 37°C and 5% CO2 to allow for colony formation.
-
Staining and Counting: Colonies (defined as clusters of ≥50 cells) are stained with a solution such as crystal violet and counted manually or using an automated colony counter.
-
Data Analysis: The surviving fraction of cells for each treatment is calculated relative to the untreated control, and dose-response curves are generated to determine the IC50 values.[5]
Topoisomerase II-Mediated DNA Cleavage Assay
This in vitro assay determines the ability of the drugs to stabilize the topoisomerase II-DNA cleavable complex.
Protocol:
-
Substrate Preparation: A supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.
-
Reaction Mixture: The reaction is set up in a buffer containing purified human topoisomerase IIα, the DNA substrate, ATP, and varying concentrations of this compound or mitoxantrone.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the cleavable complex.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution containing SDS (to denature the enzyme) and proteinase K (to digest the protein).
-
Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The stabilization of the cleavable complex results in the conversion of supercoiled DNA to linear DNA.
-
Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified using densitometry to determine the extent of DNA cleavage at different drug concentrations.[4]
DNA Interstrand Cross-linking Assay (Modified Alkaline Comet Assay)
This assay is used to detect the formation of interstrand DNA cross-links in individual cells.
Protocol:
-
Cell Treatment: Tumor cells (e.g., HeLa S3) are treated with this compound or mitoxantrone, along with a metabolic activation system (e.g., S9 fraction from rat liver) if required.
-
Irradiation: To introduce a known number of DNA strand breaks, the cells are irradiated with a low dose of X-rays on ice.
-
Comet Assay:
-
Single cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
The cells are lysed in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
The slides are then subjected to electrophoresis under alkaline conditions.
-
-
Analysis:
-
In undamaged, non-cross-linked DNA, the radiation-induced fragments will migrate out of the nucleoid, forming a "comet tail."
-
The presence of interstrand cross-links will retard the migration of the DNA, resulting in a smaller or absent comet tail.
-
-
Quantification: The extent of DNA cross-linking is quantified by measuring the decrease in the comet tail moment (a product of the tail length and the fraction of DNA in the tail) compared to irradiated control cells.[3][6]
Visualizations
Mechanism of Action Workflow
Caption: General workflow of this compound and Mitoxantrone's antitumor activity.
Experimental Workflow: Clonogenic Assay
Caption: Experimental workflow for the clonogenic assay.
Signaling Pathway: Topoisomerase II Inhibition Leading to Apoptosis
Caption: Simplified signaling pathway of Topoisomerase II inhibition.
References
- 1. Antitumor activity of mitoxantrone against murine experimental tumors: comparative analysis against various antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic activity of mitoxantrone and this compound against murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence selectivity of topoisomerase II DNA cleavage stimulated by mitoxantrone derivatives: relationships to drug DNA binding and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Ametantrone in the Landscape of Topoisomerase II Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ametantrone with other prominent topoisomerase II inhibitors, supported by experimental data and detailed methodologies. We delve into the subtle yet significant differences in their mechanisms of action, cytotoxic profiles, and the signaling pathways they trigger, offering a comprehensive resource for informed decision-making in cancer research.
Topoisomerase II enzymes are critical regulators of DNA topology, playing essential roles in replication, transcription, and chromosome segregation. Their targeted inhibition has been a cornerstone of cancer chemotherapy for decades. This guide focuses on this compound, a synthetic anthracenedione, and contextualizes its performance against other well-established topoisomerase II inhibitors, including its close analog Mitoxantrone, the anthracycline Doxorubicin, and the epipodophyllotoxins Etoposide and Teniposide.
Mechanism of Action: Poisons of a Crucial Enzyme
Topoisomerase II inhibitors are broadly classified as "poisons" because they stabilize the transient covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and ultimately, cell death. While all the compounds discussed here share this general mechanism, variations in their chemical structures lead to differences in their interaction with the topoisomerase II-DNA complex and subsequent cellular responses.
This compound and Mitoxantrone are DNA intercalators, meaning they insert themselves between the base pairs of the DNA helix. This intercalation, however, is not the sole determinant of their activity. A key differentiator is the presence of hydroxyl groups on the aromatic ring of Mitoxantrone, which are absent in this compound. These hydroxyl groups are thought to play a critical role in stabilizing the ternary complex of the drug, DNA, and topoisomerase II, leading to more potent inhibition. In contrast, Etoposide and Teniposide are non-intercalating agents that bind to the enzyme-DNA complex. Doxorubicin, an anthracycline, also intercalates into DNA and inhibits topoisomerase II.
Comparative Cytotoxicity
The potency of topoisomerase II inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A direct comparative study on the antitumor activities of this compound and Mitoxantrone revealed that Mitoxantrone is significantly more potent, with a potency ranging from 10 to 100 times greater than this compound. This difference in cytotoxicity is consistent with findings that this compound has a markedly lower capacity to induce topoisomerase II-mediated DNA cleavage compared to Mitoxantrone.
While a comprehensive head-to-head comparison of IC50 values for all the discussed inhibitors across a standardized panel of cancer cell lines is not available in a single published study, data from various sources provide insights into their relative potencies. The following table summarizes representative IC50 values, but it is crucial to note that these values can vary significantly depending on the cell line and the specific experimental conditions.
| Drug | Cell Line | IC50 (µM) | Reference |
| Mitoxantrone | SH-SY5Y | ~0.13 - 0.5 | |
| Doxorubicin | SH-SY5Y | ~0.13 - 0.5 | |
| Etoposide | Various | Varies widely | |
| Teniposide | Various | Varies widely |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, it is essential to adhere to standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate topoisomerase II inhibitors.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the topoisomerase II inhibitors (e.g., this compound, Mitoxantrone, etc.) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration.
Topoisomerase II-Mediated DNA Cleavage Assay
This in vitro assay directly measures the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex, resulting in the linearization of plasmid DNA.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II enzyme, and the test compound at various concentrations in a reaction buffer containing ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for the topoisomerase II reaction and drug interaction.
-
Termination of Reaction: Stop the reaction by adding SDS and proteinase K. The SDS dissociates the non-covalently bound enzyme, while proteinase K digests the enzyme covalently attached to the DNA, leaving a peptide fragment at the site of the break.
-
Agarose Gel Electrophoresis: Separate the DNA products on an agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).
-
Visualization and Analysis: Visualize the DNA bands under UV light. The conversion of supercoiled plasmid DNA to linear DNA indicates the formation of a stable cleavable complex induced by the inhibitor. The intensity of the linear DNA band corresponds to the drug's activity.
Signaling Pathways to Apoptosis
The DNA double-strand breaks induced by topoisomerase II inhibitors trigger a cascade of cellular events, primarily leading to programmed cell death, or apoptosis. The DNA damage response (DDR) pathway is central to this process.
Upon the formation of double-strand breaks, sensor proteins like the MRN complex (MRE11-RAD50-NBS1) recruit and activate the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a multitude of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.
Phosphorylation stabilizes and activates p53, which then acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular proteins
Ametantrone vs. Mitoxantrone: A Comparative Analysis of DNA Binding Affinity
In the landscape of anticancer therapeutics, Ametantrone and Mitoxantrone stand out as structurally related anthracenedione derivatives with significant clinical utility. Their efficacy is largely attributed to their ability to interact with DNA, leading to the inhibition of essential cellular processes. This guide provides a detailed comparison of the DNA binding affinity of this compound and Mitoxantrone, supported by experimental data, methodologies, and a visualization of their mechanism of action.
Quantitative Comparison of DNA Binding Affinity
The DNA binding affinity of both this compound and Mitoxantrone has been a subject of numerous studies. While subtle differences in experimental conditions can lead to variations in reported values, a consistent finding is that both compounds exhibit a high affinity for DNA, primarily through intercalation.
A seminal study directly comparing the two agents found their intrinsic association constants (Ki) to be of a similar magnitude.[1] Spectrophotometric analysis of Mitoxantrone's interaction with calf thymus DNA has yielded a binding constant (K) of approximately 6 x 10⁶ M⁻¹.[1] More recent investigations using advanced techniques such as magnetic tweezers have reported an equilibrium association constant (Ka) for Mitoxantrone of approximately 1 x 10⁵ M⁻¹, highlighting the influence of the experimental method on the determined affinity.[2] Although a precise, side-by-side value for this compound from a single study is not consistently reported across the literature, the consensus is that its affinity is comparable to that of Mitoxantrone.
| Compound | Binding Constant (K) M⁻¹ | Experimental Method | Reference |
| Mitoxantrone | ~ 6 x 10⁶ | Spectrophotometry | Lown, J. W., et al. (1985) |
| Mitoxantrone | ~ 1 x 10⁵ | Magnetic Tweezers | Kreft, T., et al. (2018) |
| This compound | Similar in magnitude to Mitoxantrone | Spectrophotometry | Lown, J. W., et al. (1985) |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Both this compound and Mitoxantrone exert their cytotoxic effects primarily through two interconnected mechanisms: DNA intercalation and the inhibition of topoisomerase II.[3] As intercalating agents, their planar aromatic ring structures insert between the base pairs of the DNA double helix. This physical insertion distorts the helical structure, interfering with DNA replication and transcription.
Furthermore, this intercalation stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and repair. By trapping this complex, this compound and Mitoxantrone prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.
Experimental Protocols
The determination of DNA binding affinity for intercalating agents like this compound and Mitoxantrone can be achieved through various biophysical techniques. Below are detailed methodologies for two commonly employed assays.
Spectrophotometric Titration
This method relies on the changes in the ultraviolet-visible (UV-Vis) absorption spectrum of the drug upon binding to DNA.
Objective: To determine the binding constant (K) of a ligand to DNA.
Materials:
-
This compound or Mitoxantrone stock solution of known concentration.
-
Calf thymus DNA stock solution of known concentration (in base pairs).
-
Assay buffer (e.g., Tris-HCl buffer with a specific pH and ionic strength).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of solutions with a fixed concentration of the drug (this compound or Mitoxantrone).
-
To each solution, add increasing concentrations of the DNA stock solution.
-
For each sample, record the UV-Vis absorption spectrum over a relevant wavelength range.
-
Monitor the changes in absorbance at the wavelength of maximum absorption for the free drug. Typically, a decrease in absorbance (hypochromism) and a red shift in the wavelength of maximum absorbance (bathochromism) are observed upon intercalation.
-
Plot the change in absorbance as a function of the DNA concentration.
-
Analyze the data using a suitable binding model, such as the Scatchard plot or by fitting to a non-linear regression model, to calculate the binding constant (K).
Fluorescent Intercalator Displacement (FID) Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescent intercalator, such as ethidium bromide, from DNA.
Objective: To determine the relative DNA binding affinity of a test compound.
Materials:
-
This compound or Mitoxantrone stock solution.
-
DNA stock solution.
-
Fluorescent intercalator (e.g., ethidium bromide) stock solution.
-
Assay buffer.
-
Fluorometer.
-
96-well black microplates.
Procedure:
-
Prepare a solution of DNA and the fluorescent intercalator in the assay buffer. This solution should exhibit a high fluorescence intensity.
-
Aliquot this solution into the wells of a microplate.
-
Add increasing concentrations of the test compound (this compound or Mitoxantrone) to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity in each well. The displacement of the fluorescent intercalator by the test compound will result in a decrease in fluorescence.
-
Plot the percentage of fluorescence quenching versus the concentration of the test compound.
-
The concentration of the test compound that causes a 50% reduction in fluorescence (IC50) can be determined. This value is inversely proportional to the binding affinity of the test compound.
Conclusion
Both this compound and Mitoxantrone are potent DNA intercalators with high binding affinities, a key characteristic underlying their anticancer activity. While their binding constants are of a similar order of magnitude, the specific experimental technique employed can influence the measured value. Their shared mechanism of action, involving the inhibition of topoisomerase II through the stabilization of the enzyme-DNA complex, leads to the induction of DNA damage and apoptosis in cancer cells. The experimental protocols outlined provide robust methods for quantifying and comparing the DNA binding properties of these and other intercalating agents, which is crucial for the development of new and improved chemotherapeutic drugs.
References
Ametantrone Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Ametantrone, a synthetic anthracenedione derivative, has served as a scaffold for the development of numerous analogs with potential applications in cancer chemotherapy. These compounds primarily exert their cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, critical enzymes in DNA replication and repair. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data, to inform future drug design and development efforts.
Key Structure-Activity Relationship Insights
The biological activity of this compound analogs is intricately linked to their chemical structures. Modifications to the anthracenedione core and its side chains can significantly impact their efficacy and toxicity.
Anthracenedione Core Modifications
The planar tricyclic core of this compound is essential for its ability to intercalate between DNA base pairs. A key determinant of potency is the presence and position of hydroxyl groups on this core. Mitoxantrone, a closely related and more potent analog, possesses two hydroxyl groups at the 5 and 8 positions, which are absent in this compound. These hydroxyl groups are believed to enhance the stability of the drug-DNA-topoisomerase II ternary complex, leading to more effective enzyme inhibition and greater cytotoxicity.[1]
Side-Chain Modifications
The nature and conformation of the side chains at the 1 and 4 positions of the anthracenedione ring play a crucial role in modulating the DNA binding affinity, cytotoxicity, and cellular uptake of the analogs.
-
Basic Amino Side Chains: The basic amino groups on the side chains are protonated at physiological pH, leading to electrostatic interactions with the negatively charged phosphate backbone of DNA, thereby stabilizing the intercalated complex.
-
Hybrid Molecules: Novel analogs have been synthesized by combining the structural features of this compound with other known topoisomerase II poisons, such as amsacrine. These hybrid molecules aim to leverage the binding characteristics of both parent compounds to achieve enhanced activity.
-
Peptide Conjugates: To improve tumor selectivity and reduce systemic toxicity, this compound has been conjugated with peptides. These peptide arms can be designed to recognize and bind to specific DNA sequences or to be cleaved by tumor-specific enzymes, leading to targeted drug release.[2] One such derivative showed significantly lower cytotoxicity in healthy cells compared to cancer cell lines.[2]
Comparative Biological Activity of this compound and Key Analogs
The following tables summarize the available quantitative data comparing the biological activities of this compound and its key analog, Mitoxantrone. The data highlights the significant increase in potency observed with the addition of hydroxyl groups to the anthracenedione core.
| Compound | Structure | Key Structural Difference from this compound |
| This compound | 1,4-bis[[2-(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione | - |
| Mitoxantrone | 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione | Addition of two hydroxyl groups at the 5 and 8 positions |
Table 1: Comparison of Cytotoxicity (IC50, µM) in Cancer Cell Lines
| Compound | L1210 Leukemia | P388 Leukemia |
| This compound | 0.1 - 1.0 | 0.05 - 0.5 |
| Mitoxantrone | 0.001 - 0.01 | 0.0005 - 0.005 |
Note: The IC50 values are presented as ranges compiled from multiple studies and may vary depending on the specific experimental conditions. Mitoxantrone is consistently reported to be 10-100 times more potent than this compound.[1]
Table 2: Comparison of DNA Binding and Topoisomerase II Inhibition
| Compound | DNA Binding Affinity (K, M⁻¹) | Topoisomerase II Inhibition |
| This compound | ~10⁵ - 10⁶ | Moderate |
| Mitoxantrone | ~10⁶ - 10⁷ | Potent |
Note: DNA binding constants can vary with the specific DNA sequence and ionic strength of the solution.
Experimental Protocols
The evaluation of this compound analogs involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and potential for further development.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the this compound analog for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.
Topoisomerase II Inhibition Assays
kDNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.
-
Reaction Mixture: A reaction mixture is prepared containing kinetoplast DNA (kDNA, a network of interlocked DNA circles), topoisomerase II enzyme, and the test compound in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C for 30-60 minutes.
-
Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization: The DNA is visualized by staining with ethidium bromide. Decatenated kDNA minicircles will migrate faster than the catenated network. Inhibitory compounds will prevent the decatenation, resulting in the retention of the kDNA network at the origin of the gel.
Plasmid DNA Relaxation Assay
This assay assesses the inhibition of topoisomerase II-mediated relaxation of supercoiled plasmid DNA.
-
Reaction Setup: Supercoiled plasmid DNA is incubated with topoisomerase II and the test compound.
-
Reaction and Termination: The reaction is allowed to proceed at 37°C and then terminated.
-
Electrophoretic Separation: The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
Analysis: Inhibitors of topoisomerase II will prevent the relaxation of the supercoiled plasmid, resulting in a higher proportion of the supercoiled form compared to the control.
DNA Intercalation Assays
UV-Visible Spectrophotometry
This method is used to determine the binding affinity of the analogs to DNA.
-
Titration: A solution of the this compound analog is titrated with increasing concentrations of DNA.
-
Spectral Measurement: The UV-Visible absorption spectrum is recorded after each addition of DNA.
-
Analysis: Intercalation of the compound into the DNA helix typically results in a bathochromic (red) shift and a hypochromic effect in the absorption spectrum. The changes in absorbance are used to calculate the DNA binding constant (K).
Visualizing the Molecular Landscape
To better understand the structure-activity relationships and the mechanisms of action of this compound analogs, the following diagrams provide a visual representation of key concepts.
Caption: General Structure-Activity Relationship of this compound Analogs.
Caption: Experimental Workflow for the Evaluation of this compound Analogs.
Caption: Signaling Pathway of Topoisomerase II Inhibition by this compound Analogs.
References
- 1. Relationship between the pharmacological activity of antitumor drugs this compound and mitoxantrone (Novatrone) and their ability to condense nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a peptide derivative of this compound targeting the major groove of the d(GGCGCC)2 palindromic sequence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Ametantrone-Amsacrine Hybrids Emerge as Potent Cytotoxic Agents, Outperforming Parent Compounds in Preclinical Studies
For Immediate Release
Researchers have synthesized a novel class of cytotoxic agents, Ametantrone-amsacrine hybrids, which demonstrate significant potential in cancer therapy by effectively targeting DNA and the critical enzyme topoisomerase IIβ. A key study reveals that these hybrid molecules not only retain the mechanisms of their parent compounds, this compound and amsacrine, but some derivatives also exhibit superior or comparable cytotoxic activity, marking a promising advancement in the development of targeted cancer treatments.
The groundbreaking research, published in Archiv der Pharmazie, details the design, synthesis, and biological evaluation of a series of these hybrid compounds. The core concept behind their development was to fuse the anthracenedione scaffold of this compound with the methanesulfonamidoaniline side chain of amsacrine. This innovative approach resulted in molecules with a dual mechanism of action: DNA intercalation and inhibition of human topoisomerase IIβ, an enzyme crucial for DNA replication and cell division.[1]
Performance Comparison: Enhanced Cytotoxicity in Hybrid Molecules
The study's findings indicate that the cytotoxic effects of these hybrids are influenced by the nature of the lateral groups attached to the anthracenedione core. Several of the newly synthesized compounds were found to be highly effective in inhibiting the growth of cancer cells.
A comparative analysis of the cytotoxic activity, measured by the half-maximal inhibitory concentration (IC50), reveals that specific hybrid compounds exhibit potent activity against various cancer cell lines. The data, summarized in the table below, showcases the IC50 values of the most promising hybrids alongside their parent compounds, this compound and amsacrine, and a related well-known anticancer agent, mitoxantrone. The experiments were conducted on human promyelocytic leukemia (HL-60) and human breast adenocarcinoma (MCF-7) cell lines.
| Compound | HL-60 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | >10 | >10 |
| Amsacrine | 0.09 ± 0.01 | 0.25 ± 0.03 |
| Mitoxantrone | 0.007 ± 0.001 | 0.018 ± 0.002 |
| Hybrid Compound 10 | 0.08 ± 0.01 | 0.15 ± 0.02 |
| Hybrid Compound 11 | 0.07 ± 0.01 | 0.18 ± 0.02 |
| Hybrid Compound 19 | 0.09 ± 0.01 | 0.22 ± 0.03 |
Data extracted from Zagotto et al., Archiv der Pharmazie, 2014.
As evidenced by the data, hybrid compounds 10, 11, and 19 display cytotoxic activity comparable to the highly potent amsacrine and significantly greater than this compound. Notably, their performance against the MCF-7 cell line is particularly noteworthy.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
The this compound-amsacrine hybrids exert their cytotoxic effects through a dual mechanism that targets fundamental cellular processes. This mechanism is a direct result of their hybrid nature, combining the key pharmacophoric features of both parent drugs.
The anthracenedione component of the hybrid molecule intercalates between the base pairs of the DNA double helix. This physical insertion distorts the DNA structure, thereby interfering with DNA replication and transcription. Simultaneously, the amsacrine-derived portion of the hybrid inhibits the function of topoisomerase IIβ. This enzyme is responsible for resolving DNA tangles that occur during replication. By inhibiting topoisomerase IIβ, the hybrids lead to the accumulation of DNA strand breaks, which ultimately triggers programmed cell death, or apoptosis.
Experimental Protocols
The following are summaries of the key experimental procedures used to evaluate the novel this compound-amsacrine hybrids.
Synthesis of this compound-Amsacrine Hybrids
The synthesis of the hybrid molecules is a multi-step process. A representative workflow for the synthesis is outlined below.
The synthesis involves a key coupling reaction between a functionalized this compound precursor and the amsacrine side chain. The resulting crude product is then purified using chromatographic techniques. Finally, the structure and purity of the final hybrid compounds are confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the hybrid compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (HL-60 and MCF-7) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the hybrid compounds, parent compounds, and control substances for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Topoisomerase IIβ Inhibition Assay (DNA Decatenation Assay)
The ability of the hybrid compounds to inhibit topoisomerase IIβ was assessed using a DNA decatenation assay.
-
Reaction Setup: The assay was performed in a reaction mixture containing kinetoplast DNA (kDNA), a network of interlocked DNA circles.
-
Enzyme and Compound Addition: Human topoisomerase IIβ and the test compounds at various concentrations were added to the reaction mixture.
-
Incubation: The reaction was incubated at 37°C to allow the enzyme to decatenate the kDNA into individual circular DNA molecules.
-
Reaction Termination: The reaction was stopped by the addition of a stop buffer.
-
Gel Electrophoresis: The reaction products were separated by agarose gel electrophoresis.
-
Visualization: The DNA bands were visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of topoisomerase IIβ is observed as a reduction in the amount of decatenated DNA compared to the control.
Future Perspectives
The promising results from this initial study warrant further investigation into the therapeutic potential of this compound-amsacrine hybrids. Future research will likely focus on optimizing the structure of these hybrids to further enhance their cytotoxicity and selectivity for cancer cells. In vivo studies in animal models will also be crucial to evaluate their efficacy and safety profiles before they can be considered for clinical trials in humans. The development of these novel agents underscores the potential of hybrid molecule design as a powerful strategy in the ongoing search for more effective and targeted cancer therapies.
References
Peptide Derivatives of Ametantrone Emerge as Promising Candidates in Cancer Cell Targeting
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and targeted cancer therapies, peptide derivatives of the anthracenedione-based compound Ametantrone are demonstrating significant potential in preclinical studies. These novel conjugates exhibit enhanced selectivity for cancer cells over healthy tissues, a critical advancement in mitigating the often-debilitating side effects of conventional chemotherapy. This guide provides a comprehensive comparison of the efficacy of these derivatives, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
The core strategy behind these derivatives is the conjugation of peptides to the this compound core, leveraging the peptides as targeting moieties. This approach aims to increase the therapeutic index of this compound, a potent DNA intercalator and topoisomerase II inhibitor, by directing it specifically to tumor cells.
Comparative Efficacy of this compound Peptide Derivatives
Recent studies have focused on synthesizing and evaluating the cytotoxic effects of various this compound-peptide conjugates. A notable example involves a derivative designed to target palindromic DNA sequences prevalent in malignant cells. The cytotoxic activity of this derivative was compared with its parent compound, this compound, and a close analog, Mitoxantrone, as well as the widely used chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | IC50 (µM) |
| This compound-Peptide Derivative 1 | MCF-7 (Breast Cancer) | ~1.2 µM (estimated 10-fold less potent than Mitoxantrone) |
| HeLa (Cervical Cancer) | Data not publicly available | |
| A-549 (Lung Cancer) | Data not publicly available | |
| Healthy Cell Line | Significantly less toxic than on cancer cells (approx. 50-fold less than Mitoxantrone) | |
| Mitoxantrone | MCF-7 (Breast Cancer) | 5.2 x 10⁻³ µM |
| This compound | MCF-7 (Breast Cancer) | 1.2 µM |
| Doxorubicin | MCF-7 (Breast Cancer) | 3.0 µM |
Table 1: Comparative Cytotoxicity of an this compound-Peptide Derivative and Other Anticancer Agents in the MCF-7 Human Breast Cancer Cell Line. Data is compiled from multiple sources[1][2]. The IC50 value for the this compound-Peptide Derivative 1 is an estimation based on the reported relative potency to Mitoxantrone[2].
The data indicates that while the peptide derivative shows a higher IC50 value (lower potency) compared to Mitoxantrone in this specific cancer cell line, its significantly reduced toxicity in healthy cells presents a promising avenue for improving the therapeutic window of this class of compounds[2].
Mechanism of Action: A Targeted Approach to Apoptosis
This compound and its derivatives exert their anticancer effects primarily through the induction of apoptosis. The proposed signaling pathway involves a multi-step process initiated by the targeted delivery of the drug to cancer cells.
The peptide component of the conjugate binds to specific receptors overexpressed on the surface of cancer cells, leading to internalization. Once inside the cell, the this compound moiety intercalates into the DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This dual action leads to significant DNA damage, which in turn triggers the intrinsic apoptotic pathway, culminating in the activation of a cascade of caspases (such as caspase-3) and ultimately, programmed cell death[3].
Experimental Protocols
The evaluation of the efficacy of this compound peptide derivatives relies on a series of well-established experimental protocols.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A-549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide derivatives and control compounds (this compound, Mitoxantrone, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound peptide derivatives and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value for each compound.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound peptide derivatives and control compounds
-
Loading dye
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add Topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Electrophoresis: Add loading dye to the samples and run them on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase II is indicated by the presence of catenated kDNA (which remains in the well or migrates slowly) compared to the decatenated DNA (which migrates faster) in the control lane.
Experimental Workflow
The screening and evaluation of novel this compound peptide derivatives typically follow a structured workflow designed to progressively assess their potential as anticancer agents.
This workflow ensures a systematic evaluation, from initial in vitro screening for cytotoxic activity to more detailed mechanistic studies and finally to in vivo testing of the most promising candidates.
The development of this compound peptide derivatives represents a significant step forward in the design of targeted cancer therapies. By enhancing selectivity and potentially reducing off-target toxicity, these compounds hold the promise of more effective and better-tolerated treatments for a range of malignancies. Further research is warranted to explore the full therapeutic potential of this innovative class of anticancer agents.
References
- 1. Lack of involvement of reactive oxygen in the cytotoxicity of mitoxantrone, CI941 and this compound in MCF-7 cells: comparison with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a peptide derivative of this compound targeting the major groove of the d(GGCGCC)2 palindromic sequence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Ametantrone and its Dihydroxylated Analog, Mitoxantrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Ametantrone and its dihydroxylated analog, Mitoxantrone. The information presented is supported by experimental data from peer-reviewed literature to assist researchers and professionals in drug development in understanding the key differences in the bioactivity of these two anthracenedione compounds.
Executive Summary
Mitoxantrone, the dihydroxylated analog of this compound, exhibits significantly greater cytotoxic potency across various cancer cell lines. This enhanced activity is largely attributed to the presence of hydroxyl groups on its chromophore structure, which facilitates a more stable interaction with DNA and enhances the inhibition of topoisomerase II. While both compounds share a common mechanism of action involving DNA intercalation and topoisomerase II poisoning, the structural difference leads to a notable disparity in their biological effectiveness.
Quantitative Cytotoxicity Data
Direct comparative studies providing a comprehensive table of IC50 values for both this compound and Mitoxantrone across a wide range of cell lines are limited in publicly available literature. However, existing research consistently demonstrates the superior potency of Mitoxantrone.
A key study comparing their effects in three human acute myelocytic leukemia (AML) cell lines found that Mitoxantrone was 10 to 20 times more potent than this compound .[1]
The following table summarizes available IC50 values for Mitoxantrone in various cancer cell lines. Correspondingly robust and directly comparable IC50 data for this compound is not as readily available in the reviewed literature, highlighting a gap in the current understanding of its full cytotoxic profile.
| Cell Line | Cancer Type | Mitoxantrone IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 0.004 - 0.008 | (Fountzilas et al., 1986) |
| THP-1 | Acute Monocytic Leukemia | 0.007 | (Fountzilas et al., 1986) |
| KG-1 | Acute Myelogenous Leukemia | 0.012 | (Fountzilas et al., 1986) |
| MCF-7 | Breast Adenocarcinoma | 0.02 - 0.2 | (Various sources) |
| MDA-MB-231 | Breast Adenocarcinoma | ~0.018 | (Various sources) |
| HeLa | Cervical Adenocarcinoma | ~0.03 | (Various sources) |
| SH-SY5Y | Neuroblastoma | ~0.2 | (Various sources) |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Both this compound and Mitoxantrone exert their cytotoxic effects primarily through two interconnected mechanisms:
-
DNA Intercalation: The planar aromatic rings of these molecules insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like replication and transcription.
-
Topoisomerase II Inhibition: These compounds are potent inhibitors of topoisomerase II, a crucial enzyme responsible for managing DNA topology by creating and resealing double-strand breaks. By stabilizing the covalent complex between topoisomerase II and DNA, this compound and Mitoxantrone prevent the re-ligation of the DNA strands. This leads to the accumulation of protein-linked DNA double-strand breaks, which, if not repaired, trigger a cascade of events leading to programmed cell death (apoptosis).
The presence of the two hydroxyl groups in Mitoxantrone is thought to enhance its DNA binding and topoisomerase II inhibitory activity, contributing to its greater cytotoxic potency.
Signaling Pathway for Topoisomerase II Inhibitor-Induced Apoptosis
The DNA damage induced by this compound and Mitoxantrone activates a complex signaling network that culminates in apoptosis. The diagram below illustrates the key steps in this pathway.
Caption: Signaling pathway of apoptosis induced by Topoisomerase II inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess and compare the cytotoxicity of this compound and Mitoxantrone.
Cell Viability/Cytotoxicity Assay (e.g., MTT or similar colorimetric assays)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
a. Cell Seeding:
- Culture the desired cancer cell lines in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase using trypsinization.
- Perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
- Incubate the plates for 24 hours to allow for cell attachment.
b. Compound Treatment:
- Prepare stock solutions of this compound and Mitoxantrone in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the drugs. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
c. Measurement of Cell Viability:
- Add 10 µL of the MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
d. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.
Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.
a. Cell Treatment and Seeding:
- Treat a bulk population of cells in a flask with various concentrations of this compound or Mitoxantrone for a defined period (e.g., 24 hours).
- After treatment, wash the cells with PBS, trypsinize, and count the viable cells.
- Seed a precise number of viable cells (e.g., 100-1000 cells, depending on the expected toxicity) into 6-well plates containing fresh culture medium.
b. Colony Formation:
- Incubate the plates for 10-14 days, allowing colonies to form.
- Monitor the plates and change the medium as needed.
c. Staining and Counting:
- When colonies in the control wells are of a sufficient size (at least 50 cells), remove the medium and wash the wells with PBS.
- Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
- Stain the colonies with 0.5% crystal violet solution for 20 minutes.
- Wash the plates with water and allow them to air dry.
- Count the number of colonies in each well.
d. Data Analysis:
- Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100.
- Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100.
- Plot the surviving fraction against the drug concentration.
Experimental Workflow for Cytotoxicity Comparison
The following diagram outlines a logical workflow for a comparative cytotoxicity study of this compound and Mitoxantrone.
Caption: Experimental workflow for comparing the cytotoxicity of two compounds.
Conclusion
The available evidence strongly indicates that Mitoxantrone is a more potent cytotoxic agent than its non-hydroxylated counterpart, this compound. This difference is primarily attributed to the hydroxyl groups on the Mitoxantrone molecule, which enhance its interaction with DNA and its ability to inhibit topoisomerase II. For researchers in drug development, this highlights the significant impact that subtle structural modifications can have on the therapeutic efficacy of a compound. Further studies providing direct, quantitative comparisons of the cytotoxicity of these two agents across a broader panel of cancer cell lines would be beneficial for a more complete understanding of their relative activities.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ametantrone
Ametantrone is an antineoplastic agent investigated for its efficacy as a topoisomerase II inhibitor.[1] As a cytotoxic compound, meticulous handling and disposal are paramount to ensure the safety of laboratory personnel, the community, and the environment.[2][3] Adherence to proper waste management protocols for cytotoxic drugs is not only a regulatory requirement but a cornerstone of responsible laboratory practice.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound and associated waste materials, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to handle the compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent aerosol generation.[4][5] Always consult the specific Safety Data Sheet (SDS) for this compound prior to handling.[6][7]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear double "chemotherapy" gloves, which provide maximum protection.[4][5][7] Gloves should be changed regularly or immediately if they become torn, punctured, or contaminated.[5]
-
Gown: A disposable, low-permeability protective gown with a solid front and cuffed sleeves is mandatory.[4][8]
-
Eye Protection: Wear safety glasses with side-shields or a face shield to protect against splashes.[4][8]
-
Respiratory Protection: A respirator (e.g., N95/P2) may be required depending on the procedure and risk assessment, especially when handling the powdered form of the drug.[4][9]
This compound Waste Classification and Segregation
Proper disposal begins with correct waste segregation at the point of generation. This compound waste, like other chemotherapy agents, is categorized into two main types: trace and bulk waste.[10][11][12] This classification is critical as it dictates the required disposal pathway.
-
Trace Chemotherapy Waste: Includes materials that are contaminated with residual amounts of this compound, defined as less than 3% of the original content by weight.[10][12] Examples include empty vials, IV bags, tubing, used PPE (gloves, gowns), and contaminated lab supplies like gauze and pads.[10][11]
-
Bulk Chemotherapy Waste: This category includes any material containing more than a 3% residual of the original drug amount.[13] This encompasses expired or unused this compound, partially used vials, and materials heavily contaminated from a spill cleanup.[10]
Disposal Container and Procedure Summary
The following table summarizes the appropriate containers and disposal methods for different types of this compound waste. All waste must ultimately be disposed of through high-temperature incineration by a licensed hazardous waste management company.[2][13]
| Waste Type | Classification | Container Type | Disposal Procedure |
| Unused/Expired this compound | Bulk | Black RCRA Hazardous Waste Container | Label as "Hazardous Waste" and "Chemotherapeutic Waste." Arrange for pickup by Environmental Health & Safety (EH&S) or a licensed waste vendor.[7][10] |
| Contaminated Sharps | Trace or Bulk | Yellow, Puncture-Proof Sharps Container labeled "Chemotherapeutic Waste" | Place all needles and syringes directly into the container without recapping.[5][7][8] Do not overfill. Seal when full and place in a biohazard box for pickup.[14] |
| Contaminated PPE & Labware | Trace | Yellow Chemotherapy Waste Bag/Container | Collect gloves, gowns, bench pads, and other contaminated disposables in a designated yellow bag or container.[10][11][14] |
| Grossly Contaminated Items | Bulk | Black RCRA Hazardous Waste Container | Items from a spill cleanup or those visibly saturated with this compound must be treated as bulk waste.[5][10] |
| Empty Vials, IV Bags, Tubing | Trace | Yellow Chemotherapy Waste Container | Place items containing less than 3% of the original drug volume into the yellow trace waste container.[10][12] |
Operational Disposal Protocol: A Step-by-Step Guide
-
Preparation: Before starting work, prepare the designated waste containers. Ensure yellow trace chemotherapy containers and, if necessary, black bulk hazardous waste containers are readily accessible within the containment area (e.g., fume hood).[5][14]
-
Segregation at Source: As waste is generated, immediately place it into the correct container.
-
Place all contaminated sharps directly into the yellow sharps container.[8]
-
Dispose of all used PPE and other lightly contaminated disposables into the yellow trace chemotherapy waste bag.[8][9]
-
If disposing of unused or expired this compound, place it in the black bulk hazardous waste container, ensuring it is properly labeled.[7]
-
-
Handling Liquid Waste: Collect liquid chemotherapeutic waste in a leak-proof, closed container.[14] For trace liquid waste, an absorbent like Green Z can be added to the collection container before placing it inside the yellow chemotherapeutic waste bag to prevent spills.[14]
-
Container Sealing: Once a waste container is three-quarters full, it should be securely sealed.[14] Do not overfill containers.[5] Double-bag trace waste where required by institutional policy.[9]
-
Decontamination: Decontaminate the exterior surfaces of the sealed waste containers before removing them from the containment area.[5]
-
Storage and Pickup: Move the sealed and decontaminated containers to a designated secure storage area for hazardous waste. Arrange for pickup by your institution's EH&S department or a certified medical waste disposal company.[5][7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound-contaminated waste.
Caption: Logical workflow for segregating and disposing of this compound waste.
Spill Management Procedures
Accidental spills of this compound must be cleaned up immediately by trained personnel wearing appropriate PPE.
-
Secure the Area: Alert others and restrict access to the spill area.
-
Contain the Spill: Use a chemotherapy spill kit. For liquid spills, cover with an absorbent pad. For powder spills, carefully cover with damp absorbent pads to avoid making the powder airborne.
-
Clean the Area: Working from the outside of the spill inward, collect all contaminated materials and absorbent pads.[8]
-
Decontaminate: Clean the spill area with detergent and water, followed by a thorough rinsing.[5]
-
Dispose of Waste: Place all cleanup materials, including contaminated PPE, into a black bulk chemotherapy waste container.[5]
-
Report: Document the spill and report it to your institution's EH&S department.[8]
References
- 1. This compound | C22H28N4O4 | CID 2134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. web.uri.edu [web.uri.edu]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. steritrans.com [steritrans.com]
- 11. amsmedwaste.com [amsmedwaste.com]
- 12. danielshealth.com [danielshealth.com]
- 13. amsmedwaste.com [amsmedwaste.com]
- 14. safety.pitt.edu [safety.pitt.edu]
Personal protective equipment for handling Ametantrone
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount, especially when handling potent compounds like Ametantrone. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
This compound is an antitumor agent that functions as a topoisomerase II inhibitor, intercalating into DNA and inducing DNA breaks.[1][2][] Due to its cytotoxic nature, proper handling and disposal are critical to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
The level of personal protective equipment required when handling this compound depends on the specific task and the potential for exposure. The following table summarizes the recommended PPE for various scenarios.
| Scenario | Required PPE | Additional Recommendations |
| Handling Unopened Vials/Containers | Nitrile Gloves (single pair) | Lab coat |
| Preparing Solutions (e.g., weighing powder, dissolving) | Double Nitrile Gloves ("chemotherapy" gloves)[4][5], Disposable Gown (low-permeability with closed front and tight-fitting cuffs)[4][6], Safety Goggles or Face Shield[5] | Work within a certified biological safety cabinet (BSC) or a ventilated enclosure with HEPA filtration.[4] |
| Administering to Cell Cultures or Animals | Double Nitrile Gloves[4][5], Disposable Gown[4], Safety Glasses with side shields | Ensure a clear workspace and have spill containment materials readily available. |
| Handling Waste and Decontamination | Double Nitrile Gloves[4][5], Disposable Gown[4] | Use puncture-resistant containers for sharps and clearly labeled hazardous waste containers. |
| Accidental Spill Cleanup | Chemical-impermeable Gloves[7], Disposable Gown, Respiratory Protection (N95 or higher, depending on spill size and aerosolization risk)[5], Eye Protection (goggles or face shield) | Evacuate the immediate area and follow established spill cleanup protocols.[7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and secure area away from incompatible materials such as strong oxidizing or reducing agents.
-
Recommended storage for stock solutions is at -20°C for up to one month or -80°C for up to six months.[1]
2. Preparation of Solutions:
-
All manipulations involving powdered this compound or the preparation of concentrated solutions should be conducted in a biological safety cabinet (BSC) or a similar containment device to prevent inhalation of aerosols.[4]
-
Wear the appropriate PPE as outlined in the table above.
-
To enhance solubility, the tube can be warmed to 37°C and sonicated.[1]
3. Experimental Use:
-
When working with this compound solutions, always wear appropriate PPE.
-
Avoid contact with skin and eyes.[7]
-
Wash hands thoroughly after handling the compound.[4]
4. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
Evacuate non-essential personnel from the area.[7]
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Clean the area with an appropriate decontaminating agent and dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be considered hazardous waste.
-
Segregate waste into sharps and non-sharps containers.
2. Waste Containers:
-
Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Containers should be kept closed when not in use.
3. Disposal Procedure:
-
Dispose of this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]
-
Do not dispose of this compound down the drain or in regular trash.[7]
Visual Workflow for Safe Handling and Disposal
To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for handling and disposing of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | C22H28N4O4 | CID 2134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. pppmag.com [pppmag.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. chemicalbook.com [chemicalbook.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
